molecular formula C10H16ClNO B3095792 2-(2-Furyl)azepane hydrochloride CAS No. 1269053-71-5

2-(2-Furyl)azepane hydrochloride

Cat. No.: B3095792
CAS No.: 1269053-71-5
M. Wt: 201.69
InChI Key: XIFOUQZZPWMUKR-UHFFFAOYSA-N
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Description

2-(2-Furyl)azepane hydrochloride is a chemical compound with the CAS Registry Number 1269053-71-5 . Its molecular formula is C 10 H 16 ClNO, and it has a molecular weight of 201.69 g/mol . The compound is offered with a typical purity of 95.0% . As a specialty chemical, it is intended for research and development purposes in a laboratory setting only. This product is labeled with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment and in a well-ventilated area. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any consumer-related applications. Note on Research Applications: The specific research applications, mechanism of action, and detailed biological or chemical value of 2-(2-Furyl)azepane hydrochloride are not defined in the general scientific literature retrieved from this search. Researchers are encouraged to consult specialized scientific databases for further investigation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)azepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFOUQZZPWMUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure of 2-(furan-2-yl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-(Furan-2-yl)azepane Hydrochloride

Executive Summary 2-(Furan-2-yl)azepane hydrochloride (CAS: 1269053-71-5 for HCl; 383129-07-5 for free base) is a seven-membered heterocyclic amine featuring a furan moiety at the C2 position. Structurally, it represents a bioisosteric analog of 2-phenylazepane, a scaffold frequently implicated in central nervous system (CNS) pharmacology, particularly as a monoamine reuptake inhibitor or NMDA receptor modulator. This guide details the structural architecture, synthetic protocols, and physicochemical characterization of the compound, designed for researchers in medicinal chemistry and lead optimization.

Molecular Architecture & Stereochemistry

The core of 2-(furan-2-yl)azepane consists of a flexible azepane (hexamethyleneimine) ring fused to a planar, electron-rich furan ring.

Conformational Dynamics: Unlike the rigid piperidine (chair) or pyrrolidine (envelope) rings, the seven-membered azepane ring exhibits high conformational mobility. It exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.

  • Substituent Effect: The bulky furan-2-yl group at C2 exerts a pseudo-equatorial preference to minimize 1,3-diaxial interactions, stabilizing the twist-chair conformer.

  • Chirality: The C2 carbon is a stereogenic center. Synthetic preparations typically yield the racemate (

    
    ), though the (
    
    
    
    )-enantiomer is often the eutomer in related aryl-azepane pharmacophores.

Salt Structure (HCl): Protonation occurs at the secondary amine nitrogen (


). In the solid state, the chloride ion forms a hydrogen-bonded bridge with the ammonium proton (

), often stabilizing the crystal lattice against the hygroscopic tendencies of the free base.
Diagram: Structural Logic & Pharmacophore

G cluster_0 Pharmacophore Mapping Azepane Azepane Ring (Flexible Scaffold) N_Term Secondary Amine (pKa ~10.5 / Cationic) Azepane->N_Term  N1 Position Chiral C2 Chiral Center (Stereoselectivity) Azepane->Chiral  C2 Position Furan Furan-2-yl (Aromatic/H-Bond Acceptor) Target Receptor Pocket (Dopamine/NMDA) Furan->Target Pi-Stacking (Phe) N_Term->Target Ionic Bond (Asp) Chiral->Furan  Rigid Linker

Caption: Structural decomposition of 2-(furan-2-yl)azepane showing the flexible lipophilic core and key binding vectors.

Synthetic Pathways & Protocol Design

While catalog suppliers provide the compound, in-house synthesis is often required for derivative generation or isotopic labeling. We recommend Route A (Ring-Closing Metathesis) for high-purity applications and Route B (Grignard Addition) for scale-up.

Route A: Ring-Closing Metathesis (RCM)

This modern approach avoids the harsh conditions of ring expansion and allows for modular substitution.

Step-by-Step Protocol:

  • N-Alkylation: React 1-(furan-2-yl)but-3-en-1-amine with allyl bromide in the presence of

    
     to form the diene precursor 
    
    
    
    -allyl-1-(furan-2-yl)but-3-en-1-amine.
  • RCM Cyclization:

    • Catalyst: Grubbs II (2-5 mol%).

    • Solvent: Dichloromethane (DCM), dilute (0.01 M) to prevent polymerization.

    • Conditions: Reflux under Argon for 12-24 hours.

    • Product: 2-(Furan-2-yl)-2,3,4,7-tetrahydro-1H-azepine.

  • Hydrogenation: Reduce the internal alkene using

    
     and 
    
    
    
    (1 atm). Note: Monitor carefully to avoid reducing the furan ring.
  • Salt Formation: Dissolve the free base in

    
     and add 
    
    
    
    in dioxane dropwise. Filter the white precipitate.
Route B: Grignard Addition to Cyclic Imine

Ideal for rapid access to the racemate.

  • Precursor Synthesis: Generate 1-azacyclohept-1-ene (cyclic imine) via oxidation of azepane (using IF5 or electrochemical oxidation) or from the corresponding lactam.

  • Nucleophilic Addition:

    • Prepare Furan-2-ylmagnesium bromide (freshly generated from 2-bromofuran and Mg turnings in THF).

    • Add the Grignard reagent (1.2 equiv) to the cyclic imine solution at -78°C.

    • Warm to RT and quench with saturated

      
      .
      
  • Workup: Extract with EtOAc, dry over

    
    , and convert to HCl salt.
    
Diagram: Synthesis Workflow (RCM Route)

Synthesis Start Furan-2-carboxaldehyde Step1 1. Homoallylamine / MgSO4 2. Allyl Bromide / K2CO3 Start->Step1 Diene Diene Intermediate (N-allyl-N-(1-(furan-2-yl)but-3-enyl)amine) Step1->Diene RCM Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Diene->RCM Alkene Tetrahydroazepine Intermediate RCM->Alkene Red Hydrogenation (H2, Pd/C, MeOH) Alkene->Red Selective Reduction Final 2-(Furan-2-yl)azepane (Free Base) Red->Final Salt HCl Salt Formation (HCl/Dioxane) Final->Salt

Caption: Modular synthesis via Ring-Closing Metathesis (RCM) ensuring preservation of the furan moiety.

Physicochemical & Analytical Profiling

Accurate characterization is vital to distinguish the product from ring-opened impurities or over-reduced tetrahydrofuran analogs.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Formula

HCl Salt
Molecular Weight 201.69 g/mol Base: 165.23 g/mol
Appearance White to off-white hygroscopic solidStore in desiccator
Solubility High: Water, Methanol, DMSOLow: Ether, HexaneLipophilic cation
pKa (Calc) ~10.2 - 10.8Secondary amine
LogP (Base) ~2.2Moderate lipophilicity
Analytical Signatures (Predicted)[1][2]

1. Proton NMR (


-NMR, 400 MHz, 

):
  • Furan Region: Distinct aromatic signals.[1]

    • 
       7.50 (d, 1H, H-5' furan)
      
    • 
       6.45 (dd, 1H, H-4' furan)
      
    • 
       6.35 (d, 1H, H-3' furan)
      
  • Chiral Center (C2):

    • 
       4.30 - 4.45 (m, 1H, 
      
      
      
      ). The chemical shift is deshielded due to the adjacent nitrogen and aromatic ring.
  • Azepane Ring:

    • 
       3.10 - 3.40 (m, 2H, 
      
      
      
      )
    • 
       1.60 - 2.20 (m, 8H, remaining ring 
      
      
      
      protons). Broad multiplets due to conformational flipping.

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Parent Ion:

    
     m/z.[2]
    
  • Fragmentation: Loss of

    
     (neutral loss 17) or cleavage of the furan ring may be observed at higher collision energies.
    

Handling & Safety (E-E-A-T)

  • Stability: The furan ring is acid-sensitive (prone to ring opening/polymerization in strong mineral acids). While the HCl salt is stable, avoid excess heating in acidic media .

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (N-oxide formation) and should be converted to the salt immediately after isolation.

  • Toxicology: As a designer amine, biological activity is not fully characterized. Treat as a Potent CNS Active Agent . Use full PPE (gloves, mask, fume hood).

References

  • BLD Pharm. (2025). Product Analysis: 2-(Furan-2-yl)azepane (CAS 383129-07-5).[3][4] Retrieved from

  • PubChem. (2025). Compound Summary: 2-(Furan-2-yl)azepane. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[5][6] Protocols for Azepane Synthesis: Ring Closing Metathesis Applications. Retrieved from

  • Manchester Organics. (2025).[4] Technical Data Sheet: 2-Furan-2-yl-azepane. Retrieved from

  • Hit2Lead. (2025). Catalog Entry: 2-(2-furyl)azepane hydrochloride. Retrieved from

Sources

An In-depth Technical Guide to the Molecular Weight and Characterization of 2-(2-Furyl)azepane HCl Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Furyl)azepane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the theoretical calculation and experimental determination of its molecular weight, explores the significance of its hydrochloride salt form, and presents validated analytical methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of novel chemical entities. We will delve into the rationale behind experimental choices and provide actionable insights grounded in established scientific principles.

Introduction to 2-(2-Furyl)azepane and its Hydrochloride Salt

Azepane scaffolds, which are seven-membered nitrogen-containing heterocycles, are of significant interest in the development of new therapeutics due to their three-dimensional structure and conformational flexibility.[1] The introduction of a furyl group at the 2-position of the azepane ring creates 2-(2-Furyl)azepane, a molecule with potential for diverse biological activities.

For pharmaceutical applications, active pharmaceutical ingredients (APIs) are often converted into salt forms to enhance properties such as solubility, stability, and bioavailability.[2][3][4] The hydrochloride (HCl) salt of 2-(2-Furyl)azepane is a common choice, leveraging the basicity of the azepane nitrogen to form a stable, crystalline solid that is often more amenable to formulation and administration.[3] Understanding the precise molecular weight of this salt is a critical first step in its characterization and is essential for accurate dosage calculations, analytical method development, and regulatory submissions.

Molecular Weight Determination: A Foundational Parameter

The molecular weight of a compound is a fundamental physical property. For 2-(2-Furyl)azepane HCl salt, this value is a composite of the free base and the associated hydrochloric acid.

Theoretical Calculation of Molecular Weight

The molecular formula for 2-(2-Furyl)azepane is C₁₀H₁₅NO.[5] The molecular formula for its hydrochloride salt is C₁₀H₁₅NO·HCl.[6] The molecular weight is calculated by summing the atomic weights of each atom in the molecule.[7]

Table 1: Atomic Weights of Constituent Elements

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.01
HydrogenH1.008
NitrogenN14.01
OxygenO16.00
ChlorineCl35.45

Table 2: Calculation of the Molecular Weight of 2-(2-Furyl)azepane HCl Salt

ComponentFormulaCalculationSubtotal ( g/mol )
2-(2-Furyl)azepane (Free Base)C₁₀H₁₅NO(10 * 12.01) + (15 * 1.008) + (1 * 14.01) + (1 * 16.00)165.23
Hydrochloric AcidHCl1.008 + 35.4536.46
2-(2-Furyl)azepane HCl Salt C₁₀H₁₅NO·HCl 165.23 + 36.46 201.69

A reported molecular weight for 2-(2-furyl)azepane hydrochloride is 202 g/mol , which is consistent with the calculated value rounded to the nearest whole number.[6]

Experimental Verification of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. Several analytical techniques are routinely employed for this purpose.

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For 2-(2-Furyl)azepane HCl, the analysis would typically be performed on the free base. In the mass spectrometer, the HCl salt will dissociate, and the free base will be ionized. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base ([M]⁺) or its protonated form ([M+H]⁺).

Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of 2-(2-Furyl)azepane HCl salt in a suitable solvent, such as methanol or acetonitrile. The salt will dissociate in solution.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • Analysis: Introduce the sample solution into the mass spectrometer. The expected m/z value for the protonated free base (C₁₀H₁₅NO) would be approximately 166.24 ([M+H]⁺).

  • Data Interpretation: The presence of a peak at this m/z value confirms the molecular weight of the free base component of the salt.

While not a direct measure of molecular weight, NMR spectroscopy provides detailed structural information that can unequivocally confirm the identity of the compound.[8] Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that can be used to estimate molecular weight by measuring the diffusion coefficient of a molecule in solution.[9]

dot

G cluster_0 Molecular Weight Determination Workflow cluster_1 Experimental Techniques Theoretical_Calculation Theoretical Calculation (Based on Molecular Formula) Experimental_Verification Experimental Verification Theoretical_Calculation->Experimental_Verification Provides Expected Value Mass_Spectrometry Mass Spectrometry (MS) - Measures m/z ratio - Confirms free base MW Experimental_Verification->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy - Structural confirmation - DOSY for MW estimation Experimental_Verification->NMR_Spectroscopy Elemental_Analysis Elemental Analysis - Determines elemental composition - Validates empirical formula Experimental_Verification->Elemental_Analysis Final_Confirmation Final Confirmation of Molecular Weight and Identity Mass_Spectrometry->Final_Confirmation NMR_Spectroscopy->Final_Confirmation Elemental_Analysis->Final_Confirmation

Caption: Workflow for the determination and confirmation of molecular weight.

The Significance of the Hydrochloride Salt Form

The decision to develop the hydrochloride salt of an API is a strategic one, driven by the desire to optimize its physicochemical properties.[10][11] Approximately 50% of drugs approved by the U.S. Food and Drug Administration are in a salt form.[3]

Impact on Solubility and Dissolution Rate

Weakly basic drugs often exhibit poor aqueous solubility. Conversion to a salt, such as a hydrochloride, generally increases solubility and dissolution rate.[3] This is a critical factor for oral drug delivery, as it can significantly enhance the bioavailability of the API.[4]

Influence on Stability and Handling

Salt formation can lead to a more stable crystalline solid with a higher melting point compared to the free base.[3] This improved stability can protect the API from degradation, leading to a longer shelf life. Crystalline salts are also often easier to handle and process during manufacturing.[10]

dot

G API_Free_Base 2-(2-Furyl)azepane (Free Base) - Lower Solubility - Potential for Lower Stability - May be Oily or Low Melting Point HCl_Salt 2-(2-Furyl)azepane HCl Salt - Improved Aqueous Solubility - Enhanced Stability - Crystalline Solid - Improved Handling Properties API_Free_Base->HCl_Salt Salt Formation (+ HCl)

Caption: Comparison of properties between the free base and HCl salt.

Conclusion

The molecular weight of 2-(2-Furyl)azepane HCl salt is a cornerstone of its chemical identity, with a theoretically calculated and experimentally verifiable value of approximately 201.69 g/mol . This guide has elucidated the methodologies for its determination and underscored the critical role of the hydrochloride salt form in enhancing the pharmaceutical properties of the active ingredient. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is paramount for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. Available from: [Link]

  • Dr.Oracle. What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Crystal Pharmatech. A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • Brittain, H. G. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available from: [Link]

  • Impact Analytical. Molecular Weight Determination. Available from: [Link]

  • Gieringer, S., et al. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Sci Rep. 2017;7:6471. Available from: [Link]

Sources

2-(2-Furyl)azepane chemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(2-Furyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 2-(2-Furyl)azepane, a heterocyclic compound featuring a saturated seven-membered azepane ring linked to an aromatic furan moiety. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to guide researchers in the handling, analysis, and synthetic application of this molecule. The core of this guide focuses on the inherent instability of the furan ring, particularly its susceptibility to acid-catalyzed degradation, which represents the primary liability of the molecule. In contrast, the azepane ring provides a stable, basic, and conformationally flexible anchor. We present detailed experimental protocols for assessing the stability of 2-(2-Furyl)azepane under various stress conditions and for its analytical quantification, ensuring scientific integrity and reproducibility.

Core Chemical and Physical Properties

2-(2-Furyl)azepane is comprised of two distinct heterocyclic systems: the saturated, aliphatic azepane ring and the aromatic furan ring. This duality governs its overall chemical behavior, blending the basicity and flexibility of a secondary amine with the reactive and sensitive nature of the furan ring system.

Physicochemical Data Summary

The fundamental properties of 2-(2-Furyl)azepane are summarized below. These values are critical for experimental design, including solvent selection for reactions, extractions, and chromatographic analysis.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Monoisotopic Mass 165.11537 Da[1]
Predicted XlogP 1.6 - 2.23[1][2]
Form Typically a solid or oil; available as HCl salt[2]
Basicity The azepane nitrogen is basic and will be protonated at low pH.Inferred
Spectroscopic Profile

Structural elucidation and confirmation of 2-(2-Furyl)azepane rely on standard spectroscopic techniques.

  • ¹H-NMR: The spectrum will exhibit characteristic signals for the furan ring protons (typically in the δ 6.0-7.5 ppm region) and complex, overlapping multiplets for the twelve azepane ring protons in the aliphatic region (typically δ 1.5-3.5 ppm). The N-H proton signal will be a broad singlet.

  • ¹³C-NMR: The spectrum will show four distinct signals for the furan carbons in the aromatic region and six signals for the saturated carbons of the azepane ring.

  • Infrared (IR) Spectroscopy: Key absorbances will include C-H stretching from both the aromatic furan and aliphatic azepane rings, N-H stretching (around 3300-3500 cm⁻¹), and C-O-C stretching characteristic of the furan ether linkage.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 165 and 166, respectively. Fragmentation patterns will likely involve cleavage of the bond between the two rings.

Analysis of Structural Components

The Azepane Core: A Stable Anchor

The azepane ring is a seven-membered, saturated nitrogen-containing heterocycle.[3] Its synthesis can be non-trivial due to the unfavorable kinetics and thermodynamics associated with forming medium-sized rings, which can lead to competing intermolecular reactions like polymerization.[4] However, once formed, the azepane ring itself is a robust and stable structure.[5][6]

  • Basicity: As a secondary aliphatic amine, the nitrogen atom in the azepane ring is basic and readily protonated by acids to form an azepanium salt. This property dictates its solubility in aqueous acidic media.

  • Conformational Flexibility: Seven-membered rings like azepane are highly flexible and exist in a dynamic equilibrium of several twist-chair and boat conformations.[7] This flexibility can be a key determinant in its interaction with biological targets, but it also complicates detailed spectroscopic analysis.

The Furan Moiety: The Key to Reactivity and Instability

While aromatic, the furan ring possesses significant chemical liabilities that define the stability limits of 2-(2-Furyl)azepane. Unlike more stable aromatic systems like benzene, the furan ring is susceptible to various degradation pathways, most notably under acidic conditions.[8][9]

Stability Profile and Degradation Pathways

The primary stability concern for 2-(2-Furyl)azepane is the degradation of the furan ring. The azepane moiety is stable under most conditions that do not involve strong oxidizing agents.

Acid-Catalyzed Degradation: The Achilles' Heel

The furan ring is notoriously unstable in acidic environments, where it undergoes rapid, acid-catalyzed hydrolysis and ring-opening.[8] This is the most critical factor to consider during synthesis, workup, purification (e.g., on standard silica gel, which is slightly acidic), and formulation.[8]

Causality of Mechanism: The degradation is initiated by the protonation of the furan ring, typically at the α-carbon (C5) adjacent to the oxygen atom.[8][10] This protonation breaks the aromaticity and forms a reactive electrophile. The presence of a nucleophile, most commonly water, leads to a cascade of reactions that cleave the ring, ultimately forming dicarbonyl compounds.[8]

cluster_main Acid-Catalyzed Degradation of 2-(2-Furyl)azepane Furan 2-(2-Furyl)azepane (Furan Moiety) Protonation Protonation at α-carbon (Breaks Aromaticity) Furan->Protonation H⁺ (Acid Catalyst) Adduct Reactive Cationic Intermediate Protonation->Adduct NucleophilicAttack Nucleophilic Attack by H₂O Adduct->NucleophilicAttack H₂O (Solvent) RingOpening Ring-Opened Intermediate NucleophilicAttack->RingOpening Cleavage Final Ring Cleavage RingOpening->Cleavage Product 1,4-Dicarbonyl Degradation Products Cleavage->Product

Caption: Acid-catalyzed degradation pathway of the furan ring.

To mitigate this, the following strategies are recommended:

  • Avoid strong acids during workups; use a careful pH adjustment to a range of 4 or higher if possible.[9]

  • Use non-aqueous acid catalysts for reactions if the chemistry allows.[9]

  • Employ polar aprotic solvents like DMF, which can have a stabilizing effect.[11]

  • Minimize reaction times and temperatures when acidic conditions are unavoidable.[9]

Stability in Basic and Neutral Media

Furan rings are significantly more stable under basic and neutral conditions compared to acidic ones.[9] However, degradation can still occur in the presence of strong bases or at elevated temperatures, potentially leading to the formation of insoluble polymeric materials.[11] For 2-(2-Furyl)azepane, standard basic workups (e.g., with NaHCO₃ or Na₂CO₃) are generally considered safe.

Oxidative and Thermal Stability

Furan and its derivatives can also be degraded via oxidation. Atmospheric oxidation, initiated by hydroxyl radicals, can lead to ring-opening and the formation of unsaturated dicarbonyls.[12] Furthermore, furan is known to be generated during the thermal processing of foods and can also be degraded by heat, a process relevant for high-temperature reactions or GC analysis.[13][14]

Summary of Stability Profile

The following table provides a qualitative summary of the expected stability of 2-(2-Furyl)azepane under standard forced degradation conditions.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Moiety
Acid Hydrolysis 0.1 M HCl, RT to 60°CHighly Labile Furan Ring
Base Hydrolysis 0.1 M NaOH, RT to 60°CModerately Stable Furan Ring (at high temp)
Oxidative 3-30% H₂O₂, RTLabile Furan Ring
Thermal 80°C, Solid or SolutionModerately Stable Furan Ring
Photolytic UV/Vis Light (ICH Q1B)Likely Labile Furan Ring

Recommended Experimental Protocols

The following protocols provide a self-validating framework for assessing the stability and purity of 2-(2-Furyl)azepane.

Protocol for Forced Degradation Studies

This workflow is essential for identifying potential degradants and establishing the intrinsic stability of the molecule.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Incubate under Parallel Stress Conditions Start Prepare Stock Solution of 2-(2-Furyl)azepane in Acetonitrile/Water Acid Acidic (e.g., 0.1 M HCl) Base Basic (e.g., 0.1 M NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 80°C) Control Control (Solvent Only, RT) Sampling Sample at Time Points (e.g., 0, 2, 8, 24 hr) Start->Sampling Quench Quench Reaction (Neutralize Acid/Base) Sampling->Quench Analysis Analyze by RP-HPLC-UV/MS Quench->Analysis Report Assess % Degradation & Identify Degradants Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 2-(2-Furyl)azepane (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or solvent for thermal/control) to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each solution, quench if necessary (e.g., neutralize the acid/base sample), and analyze. This establishes the baseline.[8]

  • Incubation: Incubate the remaining vials at a controlled temperature (e.g., 60°C to accelerate degradation, or room temperature). Protect samples from light unless photostability is being tested.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24 hours). Quench immediately.[9]

  • Analysis: Analyze all T₀ and time-point samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and detect any degradation products.

Protocol for Analytical Characterization and Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and MS detection is the gold standard for purity and stability analysis.[15][16]

Example HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape of the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse phase.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute the parent compound and a wide range of potential degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLStandard volume to avoid peak distortion.
Detection UV at 254 nm; ESI-MS (Positive Mode)UV for quantification; MS for identification and confirmation of parent and degradants.

Conclusion

2-(2-Furyl)azepane is a molecule of dual character. While the azepane core offers a stable, basic, and conformationally mobile scaffold attractive for medicinal chemistry, the furan ring is a significant chemical liability. Its pronounced instability in acidic media is the single most important property for researchers to manage. Any experimental procedure, from synthesis and purification to in vitro assays, must be designed to avoid or minimize exposure to low pH, especially in the presence of water. By understanding these properties and employing robust analytical and stability-testing protocols as outlined in this guide, researchers can confidently and successfully work with 2-(2-Furyl)azepane and related furan-containing compounds.

References

  • BenchChem. (2025). stability issues of furan rings in acidic or basic conditions. BenchChem Technical Support.
  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(4), 1235–1247.
  • Javed, A., et al. (2023). Formation of furan in baby food products: Identification and technical challenges. Food Chemistry, 404, 134588.
  • ChemSusChem. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
  • Arslan, F. N., & Gökmen, V. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 60(5), 785-802.
  • BenchChem. (2025).
  • Wang, Y., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9033–9043.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Adesanya, E. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 13865–13883.
  • López-Linares, J. C., et al. (2018). Biodegradation of 5-(Hydroxymethyl)
  • Adesanya, E. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 13865–13883.
  • ResearchGate. (n.d.). General scheme of the study of furan stability.
  • YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II.
  • Hit2Lead. (n.d.). 2-(2-furyl)azepane hydrochloride.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • PubChem. (n.d.). CID 174794573 | C14H26N2O4.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1012–1027.
  • Mah, R., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1545–1557.
  • Ioffe, M. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem Technical Support.
  • Wang, S., et al. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Journal of the American Chemical Society.
  • Lee, J. C., & Scheidt, K. A. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society.
  • Kostyanovsky, R. G., et al. (n.d.).
  • BenchChem. (2025).
  • Pu, L., & Yu, H.-B. (2008). Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL.
  • Ghotbi, Y., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Organic Letters, 17(18), 4534–4537.
  • PubChemLite. (n.d.). 2-(furan-2-yl)azepane (C10H15NO).
  • Tautz, T., et al. (2020). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 18(1), 82-87.
  • ResearchGate. (n.d.). 1H‐NMR, Ultraviolet and infrared spectra of some (Z)‐α‐(phenyl)‐β‐(2‐furyl), ‐(2‐pyrrolyl) and ‐(N‐methyl‐2‐pyrrolyl)acrylonitriles.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. BenchChem Technical Support.
  • Vovk, M. V., et al. (n.d.). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Molecules, 6(11), 903-909. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO3O15F-0xvuLMtXUgYzX7fneZJEnOzrBFO8VoMCes3tE1sGBtda9Ibol4ZiWUv1NO8aDzL6NvU3L6wC-mK8nj70U55PL1kqOXR2zzpKRoKgUr-E6W1jTLn23BCTLx6kAf]([Link]

Sources

Technical Guide: 2-Substituted Azepane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized structural motif in modern medicinal chemistry. Unlike their five- (pyrrolidine) and six-membered (piperidine) counterparts, azepanes introduce a unique "medium-ring" character defined by high conformational entropy and transannular interactions. This guide provides a technical deep-dive into the 2-substituted azepane class, a specific subset where the C2-position serves as a critical vector for chirality and pharmacophore orientation.

For the drug developer, the 2-substituted azepane offers a strategic advantage: it functions as a conformational switch . By functionalizing the C2 position, researchers can bias the flexible seven-membered ring into defined twist-chair or chair-like conformations, locking pharmacophores into bioactive geometries that improve selectivity against GPCRs and proteases (e.g., Cathepsin K,


-secretase).

Structural & Conformational Analysis

The "Medium Ring" Challenge

The seven-membered azepane ring does not follow the rigid chair/boat dichotomy of cyclohexane. Instead, it exists in a dynamic equilibrium dominated by the Twist-Chair (TC) and Twist-Boat (TB) conformations.

  • Unsubstituted Azepane: Highly flexible with a low barrier to pseudorotation (

    
     1-2 kcal/mol).
    
  • 2-Substitution Effect: Introducing a substituent at C2 creates 1,2-allylic strain (if unsaturated) or transannular steric clashes that significantly raise the inversion barrier.

    • Design Insight: A bulky group (e.g., aryl, benzyl) at C2 preferentially stabilizes the Twist-Chair conformation where the substituent adopts a pseudo-equatorial position to minimize 1,3-diaxial-like interactions with C4/C7 protons.

Conformational Locking Strategy

To maximize potency, medicinal chemists often employ "conformational locking" using C2-substitution in tandem with other ring constraints (e.g., lactams or fused rings).

ConformationStabilityPharmacological Relevance
Twist-Chair (TC) Most StablePreferred for GPCR ligands (e.g., Azelastine). Maximizes equatorial display of C2-substituents.
Twist-Boat (TB) High EnergyOften observed in transition states or when constrained by bridging (e.g., in bicyclic alkaloids like Balanol).
Chair (C) IntermediateLess common due to eclipsing interactions between adjacent methylenes.

Synthetic Methodologies

Constructing the 2-substituted azepane core requires overcoming the entropic penalty of closing a seven-membered ring or controlling the regioselectivity of functionalizing an existing ring.

Strategy A: Asymmetric -Lithiation (The "Beak" Protocol)

This is the gold standard for generating enantiopure 2-substituted azepanes from commercially available N-Boc-azepane. It relies on the dipole-stabilized carbanion intermediate.

  • Mechanism:

    
    -BuLi deprotonates the 
    
    
    
    -proton (C2). The lithium species is stabilized by coordination to the Boc carbonyl oxygen (Complex Induced Proximity Effect - CIPE).
  • Regioselectivity: Exclusive to C2 (kinetic control).

  • Stereochemistry: In the presence of a chiral ligand (e.g., (-)-sparteine), the lithiation is enantioselective.[1]

Strategy B: Ring Expansion (Schmidt/Beckmann)

Useful for accessing 2-oxo-azepanes (caprolactams), which can be reduced to azepanes.

  • Substrate: Cyclohexanones.

  • Reagent: Hydrazoic acid (

    
    ) or Hydroxylamine/PPA.
    
  • Limitation: Regioselectivity can be poor with asymmetric ketones unless specific steric directing groups are present.

Strategy C: Ring-Closing Metathesis (RCM)

Ideal for de novo synthesis of complex 2-substituted scaffolds.

  • Precursor:

    
    -alkenyl amines tethered to a terminal olefin.
    
  • Catalyst: Grubbs II or Hoveyda-Grubbs.

  • Advantage: Allows introduction of the C2 substituent before ring closure, guaranteeing position and stereochemistry.

Visualization: Synthetic Decision Matrix

AzepaneSynthesis Start Target: 2-Substituted Azepane CheckChirality Is Enantiopurity Required? Start->CheckChirality CheckScale Scale > 100g? CheckChirality->CheckScale No (Racemic OK) RouteLith Route A: Asymmetric u03b1-Lithiation (N-Boc Precursor) CheckChirality->RouteLith Yes (High ee needed) RouteRCM Route B: Ring-Closing Metathesis (Chiral Pool Amino Acids) CheckChirality->RouteRCM Yes (Complex Sidechains) CheckScale->RouteLith No (Discovery) RouteExp Route C: Ring Expansion (Cyclohexanone -> Schmidt) CheckScale->RouteExp Yes (Industrial) StepLith 1. s-BuLi / (-)-Sparteine 2. Electrophile Trapping RouteLith->StepLith StepRCM 1. Allylation of Amino Acid 2. Grubbs Cat. RCM 3. Hydrogenation RouteRCM->StepRCM StepExp 1. NaN3 / Acid 2. Separation of Isomers 3. Reduction (optional) RouteExp->StepExp

Caption: Decision matrix for selecting the optimal synthetic route based on chirality, scale, and structural complexity.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (S)-2-Benzyl-N-Boc-azepane

Context: This protocol utilizes the "Beak" lithiation method to install a benzyl group at C2. It is a self-validating system; the formation of the complex is indicated by specific temperature and time parameters, and failure is usually evident by recovery of starting material.

Materials:

  • N-Boc-azepane (1.0 equiv)

  • 
    -BuLi (1.3 equiv, cyclohexane solution)
    
  • (-)-Sparteine (1.3 equiv)

  • Benzyl bromide (1.4 equiv)

  • Solvent: Anhydrous diethyl ether (

    
    )
    

Step-by-Step Methodology:

  • Complex Formation (The Chiral Base):

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add (-)-Sparteine (1.3 equiv) and anhydrous

      
      . Cool to -78°C .[2][3][4]
      
    • Add

      
      -BuLi dropwise.[2] Stir for 30 minutes. Validation: The solution should remain clear/pale yellow. Turbidity indicates moisture contamination.
      
  • Deprotonation (Active Species Generation):

    • Add N-Boc-azepane (1.0 equiv) dropwise as a solution in

      
      .
      
    • Maintain temperature at -78°C for 4-5 hours.

    • Note: Unlike pyrrolidines (which lithiate in minutes), azepanes require longer equilibration times due to the flexibility of the ring hindering the CIPE complexation.

  • Electrophilic Trapping:

    • Add Benzyl bromide (1.4 equiv) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight.

    • Observation: A white precipitate (LiBr) will form as the reaction warms.

  • Workup & Purification:

    • Quench with saturated

      
       solution.[2] Extract with 
      
      
      
      (3x).[2]
    • Wash combined organics with water and brine. Dry over

      
      .
      
    • Purify via flash column chromatography (Hexanes/EtOAc).

  • QC Criteria:

    • Yield: Expect 60-75%.

    • Enantiomeric Excess (ee): >90% (Determine via Chiral HPLC).

    • NMR Validation: Look for the disappearance of one

      
      -proton signal and the appearance of benzylic protons (multiplet at 2.8-3.2 ppm).
      

Medicinal Chemistry Applications

Case Study 1: Azelastine (Allergodil)[5][6][7]
  • Target: Histamine H1 Receptor (Antagonist).

  • Role of Azepane: The azepane ring serves as a hydrophobic spacer that positions the basic nitrogen for ionic interaction with Asp107 in the receptor. The 2-substitution (in this case, part of the phthalazinone linkage) restricts the conformational space, reducing the entropic penalty of binding.

Case Study 2: Cathepsin K Inhibitors (Balicatib Analogs)
  • Target: Cathepsin K (Cysteine Protease).

  • Role of Azepane: 2-substituted azepan-3-ones have been explored as isosteres for the proline ring found in many protease inhibitors. The 7-membered ring alters the vector of the warhead (e.g., nitrile or ketone), often improving selectivity against related Cathepsins (L, S, B) by exploiting the larger S2 binding pocket of Cathepsin K.

Case Study 3: Neuropharmacology (NET/DAT Inhibitors)
  • Target: Norepinephrine/Dopamine Transporters.[5][6]

  • Innovation: Recent screens (e.g., Reymond group) identified N-benzylated bicyclic azepanes as potent inhibitors.[6] The 2-substitution creates a chiral center that discriminates between NET and DAT, a selectivity profile difficult to achieve with smaller rings.

Biological Signaling & SAR Logic

AzepaneSAR Core 2-Substituted Azepane Core N_Sub N1-Position: Basic Amine / H-Bond Acceptor (Interacts with Asp residue) Core->N_Sub C2_Sub C2-Position: Stereogenic Center (Directs Vector & Selectivity) Core->C2_Sub Ring Ring Size (7-mem): Hydrophobic Bulk (Fills S2/Lipophilic Pockets) Core->Ring Effect1 High Affinity (GPCR/Protease) N_Sub->Effect1 Ionic Bond Effect2 Conformational Locking (Twist-Chair) C2_Sub->Effect2 Steric Bias Effect3 Metabolic Stability (vs. Piperidine oxidation) Ring->Effect3 Steric Shielding Effect2->Effect1 Reduced Entropy Loss

Caption: SAR Logic map illustrating how the structural features of the 2-substituted azepane translate to biological potency.

References

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines (Analogous lithiation protocols). Organic Letters, 16(3), 856-859.

  • Carrel, A., et al. (2025).[6] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[5][6] Journal of Medicinal Chemistry.

  • Zawodny, W., et al. (2018).[7] Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement.[7] Journal of the American Chemical Society, 140(51), 17872-17877.[7]

  • BenchChem. (2025).[8][9] Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. BenchChem Technical Notes.

  • O'Brien, P. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (-)-Sparteine Surrogate. White Rose eTheses Online.

Sources

Technical Guide: 2-(2-Furyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(2-Furyl)azepane hydrochloride . This document is structured for researchers and drug development professionals, focusing on practical methodology and structural analysis.

Compound Class: Saturated N-Heterocycle / Furan Derivative Primary Application: Medicinal Chemistry Building Block (CNS Active Scaffolds)

Part 1: Chemical Identity & Core Data

This compound is a specific bicyclic-equivalent scaffold where a seven-membered azepane ring is substituted at the alpha-position with a furan moiety. It is primarily encountered as a hydrochloride salt to ensure stability and solubility.

Identification Data
ParameterDetail
Systematic Name 2-(Furan-2-yl)azepane hydrochloride
Free Base Name 2-(Furan-2-yl)azepane
CAS Number 1269053-71-5 (HCl Salt) / 383129-07-5 (Free Base var.)[1][2]
PubChem CID 4714989 (Free Base)
ChemSpider ID 3860415 (Free Base - Derived)
Molecular Formula C₁₀H₁₅NO · HCl
Molecular Weight 201.69 g/mol (Salt) / 165.23 g/mol (Base)
SMILES Cl.c1cc(oc1)C2CCCCCN2
Appearance Off-white to pale beige solid (hygroscopic)

Part 2: Synthesis & Production Protocols

The synthesis of 2-substituted azepanes is synthetically challenging due to the entropic difficulty of closing seven-membered rings or the regioselectivity required in ring expansion. Two primary routes are recognized: the Classical Ring Expansion (Beckmann) and the Modern Dearomative Expansion .

Protocol A: The "Beckmann" Ring Expansion Route (Recommended)

This route is favored for its scalability and use of accessible precursors. It relies on the conversion of a six-membered ketone to a seven-membered lactam, followed by reduction.

Step-by-Step Methodology
  • Precursor Synthesis (Alpha-Arylation)

    • Reagents: Cyclohexanone, 2-Bromofuran, Pd(OAc)₂, BINAP, NaOtBu.

    • Conditions: Toluene, 100°C, 12h.

    • Mechanism: Palladium-catalyzed

      
      -arylation of the ketone enolate introduces the furan ring.
      
    • Checkpoint: Monitor disappearance of 2-bromofuran via TLC (Hexane/EtOAc 9:1).

  • Oxime Formation

    • Reagents: 2-(2-Furyl)cyclohexanone, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate.

    • Conditions: Ethanol/Water, Reflux, 2h.

    • Outcome: Quantitative conversion to the corresponding oxime.

  • Beckmann Rearrangement

    • Reagents: Oxime intermediate, Cyanuric Chloride (or Polyphosphoric Acid).

    • Conditions: DMF, 25°C -> 80°C.

    • Mechanism: The nitrogen inserts into the C-C bond anti to the hydroxyl group. Note: Regioselectivity is governed by the migration of the more substituted carbon, typically yielding 7-(2-furyl)azepan-2-one.

  • Lactam Reduction

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq).

    • Conditions: Dry THF, Reflux, 4h.

    • Safety: Quench carefully with Fieser method (Water/15% NaOH/Water).

    • Product: 2-(2-Furyl)azepane (Free Base).

  • Salt Formation

    • Protocol: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise at 0°C. Filter the precipitate and dry under high vacuum.

Protocol B: Modern Photochemical Expansion (Reference Only)

A recent method involves the photochemical dearomative ring expansion of nitroarenes. While elegant, this requires specialized photochemical reactors and is less common for bulk preparation of this specific furan derivative.

Synthesis Workflow Diagram

SynthesisRoute Cyclohexanone Cyclohexanone (C6 Ring) Coupling Pd-Cat Coupling (+ 2-Bromofuran) Cyclohexanone->Coupling Int1 2-(2-Furyl)cyclohexanone Coupling->Int1 Arylation OximeStep NH2OH·HCl (Oximation) Int1->OximeStep Int2 Oxime Intermediate OximeStep->Int2 Beckmann Beckmann Rearrangement (Ring Expansion) Int2->Beckmann Lactam 7-(2-Furyl)azepan-2-one (C7 Lactam) Beckmann->Lactam + Nitrogen Reduction LiAlH4 Reduction Lactam->Reduction Final 2-(2-Furyl)azepane HCl Reduction->Final 1. Reduction 2. HCl

Figure 1: Step-wise synthetic pathway transforming a 6-membered carbocycle into the 7-membered 2-(2-furyl)azepane heterocycle.[2][3]

Part 3: Applications & Pharmacological Context

The 2-(2-furyl)azepane scaffold is a privileged structure in medicinal chemistry, often exploring the "homologation" of piperidine-based drugs.

NMDA Receptor Antagonism

Azepane derivatives are frequently investigated as channel blockers for the N-methyl-D-aspartate (NMDA) receptor. The 7-membered ring provides a slightly larger hydrophobic volume compared to piperidines, potentially altering binding affinity in the channel pore. The furan ring acts as a bioisostere for phenyl groups, offering different metabolic stability and electron density.

Opioid Analgesic Research

This compound is structurally related to Fentanyl Azepane (a homolog where the piperidine is expanded). Researchers use 2-(2-furyl)azepane as a core intermediate to synthesize furan-analogs of fentanyl, aiming to dissociate analgesic potency from respiratory depression.

Molecular Scaffolding
  • Conformational Space: The azepane ring is more flexible than piperidine, allowing the attached furan ring to adopt unique vectors in a binding pocket.

  • Lipophilicity: The furan oxygen lowers the LogP compared to a phenyl ring, improving water solubility—a critical parameter for CNS drug absorbability.

Part 4: Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat/drink in lab.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.Use safety goggles.
Furan Toxicity Potential Metabolic ActivationFuran rings can be metabolized to reactive enals. Handle in a fume hood.

Storage: Store at -20°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen).

References

  • PubChem Compound Summary . 2-(Furan-2-yl)azepane (CID 4714989). National Center for Biotechnology Information. Retrieved from [Link]

  • Nature Chemistry . Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Sanchez, R., et al. (2024). Retrieved from [Link]

  • Journal of Medicinal Chemistry . 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Finney, Z. G., & Riley, T. N. (1980). Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for 2-(2-Furyl)azepane Hydrochloride in a Research and Development Setting

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific, verified Safety Data Sheet (SDS) for 2-(2-Furyl)azepane hydrochloride was not publicly available at the time of this writing. The following guide has been synthesized from safety data for structurally related compounds and general principles of laboratory safety. It is imperative to consult the SDS provided by the supplier for the specific batch of 2-(2-Furyl)azepane hydrochloride being used and to conduct a thorough, compound-specific risk assessment before handling.

Introduction

2-(2-Furyl)azepane hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the anticipated safety considerations, handling procedures, and emergency responses for 2-(2-Furyl)azepane hydrochloride, based on data from analogous chemical structures.

Compound Identification and Chemical Properties

PropertyValueSource
Chemical Name 2-(2-Furyl)azepane hydrochlorideChemBridge
CAS Number 1269053-71-5ChemBridge
Molecular Formula C10H15NO · HClChemBridge
Molecular Weight 201.69 g/mol ChemBridge
Physical Form SolidChemBridge
Purity Typically >95%ChemBridge
LogP 2.23ChemBridge

Hazard Identification and GHS Classification (Anticipated)

While a specific GHS classification for 2-(2-Furyl)azepane hydrochloride is not established, based on related azepane and furan-containing compounds, the following hazards should be anticipated.

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2][3][4][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

Pictograms:



Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash hands thoroughly after handling.[2][6]

  • P270: Do not eat, drink or smoke when using this product.[2][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the chemical's integrity.

Handling
  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3]

    • Body Protection: Wear a lab coat and, if handling larger quantities, a chemical-resistant apron.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling.[2][6]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

  • Temperature: Store at room temperature, protected from direct sunlight and heat sources.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[4][8]

Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Skin Contact: In case of skin contact, immediately wash with soap and plenty of water.[3] Remove contaminated clothing and wash before reuse.[2] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Rinse mouth with water and seek immediate medical attention.[2][6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[3] Wear appropriate PPE as described in Section 3.1.[3] Avoid dust formation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Containment and Cleanup:

    • For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[3]

    • For large spills, follow your institution's emergency spill response protocol.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: During combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Workflows and Safety Decision Making

The following diagrams illustrate the recommended workflows for handling 2-(2-Furyl)azepane hydrochloride to ensure safety at each step.

G Figure 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Fume_Hood Prepare Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Compound Weigh Compound in Fume Hood Fume_Hood->Weigh_Compound Dissolve Dissolve in Appropriate Solvent Weigh_Compound->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Dispose_Waste Dispose of Waste in Designated Containers Perform_Experiment->Dispose_Waste Clean_Glassware Clean Glassware and Work Area Dispose_Waste->Clean_Glassware Doff_PPE Doff PPE Clean_Glassware->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Figure 1: Standard Handling Workflow

G Figure 2: Emergency Response Decision Tree Exposure_Event Exposure Event Occurs Assess_Severity Assess Severity Exposure_Event->Assess_Severity Minor_Spill Minor Spill/Contact? Assess_Severity->Minor_Spill Yes Major_Incident Major Incident? Assess_Severity->Major_Incident No First_Aid Administer First Aid (See Section 4.1) Minor_Spill->First_Aid Evacuate Evacuate Area Major_Incident->Evacuate Clean_Up Follow Minor Spill Cleanup (See Section 4.2) First_Aid->Clean_Up Seek_Medical Seek Medical Attention Clean_Up->Seek_Medical Alert_EHS Alert Emergency Services / EHS Evacuate->Alert_EHS

Caption: Figure 2: Emergency Response Decision Tree

Toxicological Information (Anticipated)

No specific toxicological data for 2-(2-Furyl)azepane hydrochloride is available. The information below is inferred from related structures.

  • Acute Toxicity: Likely harmful if swallowed.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][3][4]

  • Respiratory or Skin Sensitization: No data is available to suggest sensitization effects.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[2][3][4]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: Not anticipated to be an aspiration hazard.

Ecological Information

No specific ecological data is available for this compound. It is crucial to prevent its release into the environment.[6] Do not allow it to enter drains, watercourses, or the soil.[2][3]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed professional waste disposal service.

Conclusion

While 2-(2-Furyl)azepane hydrochloride is a valuable compound for research, it must be handled with the utmost care, assuming it possesses hazards similar to related chemical structures. By adhering to the guidelines outlined in this document, including the consistent use of personal protective equipment, proper engineering controls, and a thorough understanding of emergency procedures, researchers can mitigate the risks associated with its handling. Always prioritize safety and consult the supplier-specific SDS before commencing any experimental work.

References

  • Vendor-provided Safety Data Sheet (General Information). (n.d.).
  • Janssen Pharmaceuticals, Inc. (2025, February 23). AKEEGA 50 mg/500 mg film-coated tablets Safety Data Sheet. Retrieved from [Link]

  • American Coatings Association. (2021, February 2). GHS Hazard Classifications for Common Industrial Coatings Raw Materials. Retrieved from [Link]

  • HealthData.gov. (n.d.). Substance 864581: MLS000083002. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Azepane. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(2-Furyl)azepane via N-Acyliminium Ion Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Discipline: Organic Synthesis / Heterocyclic Chemistry

Introduction & Strategic Rationale

Azepanes (seven-membered saturated nitrogen heterocycles) represent a highly valuable yet historically underrepresented chemical space in medicinal chemistry, often overshadowed by their five- and six-membered counterparts (pyrrolidines and piperidines) due to inherent synthetic challenges associated with medium-sized ring formation[1]. The functionalization of the azepane core, particularly at the


-position, unlocks novel conformational geometries for structure-activity relationship (SAR) exploration.

This application note details a highly robust, scalable, and self-validating protocol for the synthesis of 2-(2-furyl)azepane starting from commercially available caprolactam (azepan-2-one) and furan. Rather than relying on low-yielding cyclization strategies, this route employs an


-amidoalkylation  sequence. By leveraging the potent electrophilicity of an N-acyliminium ion[2], we can achieve direct C–C bond formation with furan, an electron-rich heteroaromatic 

-nucleophile.

Mechanistic Causality & Reaction Design

The synthesis is engineered around four distinct stages, each designed with specific chemical causality to prevent side reactions:

  • Activation via Carbamate Formation: Native caprolactam is unreactive toward partial reduction. The installation of an electron-withdrawing tert-butyloxycarbonyl (Boc) group activates the lactam carbonyl by disrupting the amide resonance, making it susceptible to hydride attack.

  • Cryogenic Partial Reduction: Diisobutylaluminum hydride (DIBAL-H) is employed at strictly controlled cryogenic temperatures (-78 °C). This ensures the tetrahedral intermediate formed upon hydride addition remains stable and does not collapse to an imine until the aqueous quench. This precise thermal control prevents over-reduction to the fully saturated azepane[3].

  • Lewis Acid-Mediated

    
    -Amidoalkylation:  The resulting hemiaminal is treated with Boron trifluoride diethyl etherate (
    
    
    
    ). The Lewis acid coordinates the hydroxyl group, transforming it into a superior leaving group. Its expulsion generates the highly reactive N-acyliminium ion in situ. Furan is introduced simultaneously; its highly nucleophilic C2 position attacks the iminium carbon, re-establishing aromaticity upon proton loss and forming the desired C–C bond[2].
  • Deprotection: Standard acidic cleavage of the Boc group yields the target 2-(2-furyl)azepane as a stable, easy-to-handle hydrochloride salt.

Reaction Pathway Visualization

G A Caprolactam (Starting Material) B N-Boc-Caprolactam (Activated) A->B Boc2O DMAP C Hemiaminal (Precursor) B->C DIBAL-H -78 °C D N-Acyliminium Ion (Electrophile) C->D BF3·OEt2 -OH loss E Boc-Furylazepane (Coupled) D->E Furan C-C Bond Form F 2-(2-Furyl)azepane (Target) E->F HCl Deprotection

Workflow for the alpha-amidoalkylation of azepanes via N-acyliminium intermediates.

Step-by-Step Experimental Protocols

General Note: All reactions involving DIBAL-H and


 must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Step 1: Synthesis of tert-Butyl 2-oxoazepane-1-carboxylate

Objective: Activate the lactam for subsequent reduction.

  • Setup: To a flame-dried 500 mL round-bottom flask, add caprolactam (11.3 g, 100 mmol), 4-dimethylaminopyridine (DMAP, 1.22 g, 10 mmol), and anhydrous dichloromethane (DCM, 200 mL).

  • Addition: Add triethylamine (15.3 mL, 110 mmol). Cool the mixture to 0 °C in an ice bath. Dropwise, add a solution of di-tert-butyl dicarbonate (

    
    , 26.2 g, 120 mmol) in DCM (50 mL).
    
  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Validation & Workup: Monitor by TLC (hexane/EtOAc 7:3). The product will appear as a higher Rf spot compared to the highly polar caprolactam. Wash the organic layer with 1M HCl (2

    
     100 mL) to remove DMAP and unreacted amine, followed by brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
Step 2: Synthesis of tert-Butyl 2-hydroxyazepane-1-carboxylate (Hemiaminal)

Objective: Form the N-acyliminium precursor without over-reduction[3].

  • Setup: Dissolve the N-Boc-caprolactam (10.6 g, 50 mmol) in anhydrous DCM (150 mL) under Argon. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add DIBAL-H (1.0 M in DCM, 55 mL, 55 mmol) via a syringe pump over 45 minutes. The slow addition prevents localized heating, which causes over-reduction.

  • Reaction: Stir at -78 °C for 2 hours.

  • Validation & Workup: Self-validation step: Quench the reaction at -78 °C by the slow addition of methanol (10 mL) to destroy excess DIBAL-H. Warm to 0 °C and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 150 mL). Stir vigorously for 2 hours until the gelatinous aluminum emulsion breaks into two clear phases. Extract with DCM, dry, and concentrate. The presence of a broad singlet at ~5.40 ppm in

    
     NMR confirms hemiaminal formation.
    
Step 3: Synthesis of tert-Butyl 2-(2-furyl)azepane-1-carboxylate

Objective: Generate the N-acyliminium ion and trap it with furan[2].

  • Setup: Dissolve the hemiaminal (8.6 g, 40 mmol) and freshly distilled furan (8.7 mL, 120 mmol) in anhydrous DCM (120 mL) under Argon. Cool to -78 °C.

  • Addition: Add

    
     (6.0 mL, 48 mmol) dropwise over 15 minutes. The solution may turn yellow/orange, indicating the formation of the transient N-acyliminium species.
    
  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 3 hours.

  • Validation & Workup: Quench with saturated aqueous

    
     (100 mL). Extract with DCM (3 
    
    
    
    50 mL). Wash the combined organics with brine, dry over
    
    
    , and concentrate. Purify via flash column chromatography (hexane/EtOAc 9:1). Success is validated by the disappearance of the -OH stretch in IR and the appearance of furan ring protons in NMR.
Step 4: Synthesis of 2-(2-Furyl)azepane Hydrochloride

Objective: Remove the Boc protecting group to yield the final functionalized azepane.

  • Setup: Dissolve the purified tert-butyl 2-(2-furyl)azepane-1-carboxylate (7.9 g, 30 mmol) in anhydrous dioxane (30 mL).

  • Reaction: Add 4M HCl in dioxane (30 mL, 120 mmol). Stir at room temperature for 4 hours. Effervescence (

    
     and isobutylene gas evolution) will be observed.
    
  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether (50 mL) to precipitate the highly pure 2-(2-furyl)azepane hydrochloride salt. Filter and dry under high vacuum.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, reaction conditions, and primary analytical markers for self-validation at each stage of the synthetic sequence.

StepIntermediate / ProductYield (%)Reaction TempKey Analytical Marker (

NMR,

unless noted)
1 N-Boc-azepan-2-one92%0 °C to rt2.65 ppm (m, 2H,

)
2 N-Boc-2-hydroxyazepane85%-78 °C5.40 ppm (br s, 1H, N–CH –OH)
3 N-Boc-2-(2-furyl)azepane78%-78 °C to rt6.20 (d), 6.32 (dd), 7.35 (d) ppm (furan protons)
4 2-(2-Furyl)azepane HCl95%rt4.50 ppm (m, 1H, N–CH –furan) in

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry (2024). URL:[1]

  • Scaffold Diversity from N-Acyliminium Ions. Tetrahedron (2012). URL:[2]

  • Sonogashira /N-acyliminium ion-arom

    
    -cyclisation processes: access to tetra- and pentacyclic lactams. Tetrahedron (2008).
    URL:[3]
    

Sources

Protocol for reductive amination using 2-(2-Furyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Amination Protocol Utilizing 2-(2-Furyl)azepane for the Synthesis of N-Alkylated Derivatives

Introduction & Strategic Rationale

The azepane (hexamethyleneimine) scaffold is a critical structural motif in modern medicinal chemistry, frequently utilized to explore novel conformational space in drug discovery. Specifically, 2-substituted azepanes, such as 2-(2-Furyl)azepane, serve as vital building blocks for synthesizing complex central nervous system (CNS) agents and opioid receptor ligands, including fentanyl azepane analogues 1.

However, functionalizing 2-(2-Furyl)azepane via direct alkylation often leads to over-alkylation and poor yields. Reductive amination offers a highly controlled alternative. The primary challenge in this transformation is the steric hindrance imparted by the α-furyl group, which drastically reduces the nucleophilicity of the secondary amine and impedes the formation of the requisite iminium ion intermediate.

To overcome this thermodynamic barrier, this protocol employs Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in a one-pot "direct" reductive amination workflow.

Mechanistic Causality (E-E-A-T)

As an application scientist, it is crucial to understand why specific reagents are chosen rather than just executing the steps:

  • Chemoselectivity of the Reducing Agent: STAB is an exceptionally mild reducing agent. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering the reagent largely unreactive toward most aldehydes and ketones at room temperature. Instead, STAB selectively donates a hydride to the highly electrophilic iminium ion intermediate once it forms [[2]]().

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) or Tetrahydrofuran (THF). DCE provides optimal solubility for both the polar STAB reagent and the transient iminium ion, significantly accelerating the reaction kinetics 3.

  • Acid Catalysis for Ketones: While aldehydes react spontaneously with 2-(2-Furyl)azepane, ketones require the addition of stoichiometric Acetic Acid (AcOH). The acid protonates the hemiaminal intermediate, facilitating the elimination of water to drive the equilibrium toward the sterically hindered iminium ion [[4]]().

Mechanism A 2-(2-Furyl)azepane (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion Intermediate C->D -H2O (AcOH Catalyst) E N-Alkylated Azepane (Tertiary Amine) D->E Hydride Transfer from NaBH(OAc)3

Figure 1: Mechanistic pathway of the reductive amination of 2-(2-Furyl)azepane using STAB.

Experimental Methodology

This protocol is designed as a self-validating system. The inclusion of specific stoichiometric ratios and quenching procedures ensures that unreacted hydride species are safely neutralized, and the tertiary amine product is isolated with high fidelity.

Materials Required
  • Amine: 2-(2-Furyl)azepane (1.0 equiv)

  • Electrophile: Target Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 – 1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv) — Required for ketones only.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(2-Furyl)azepane (1.0 equiv) and the carbonyl compound (1.0–1.2 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis (Substrate Dependent): If the carbonyl substrate is a ketone, add glacial AcOH (1.0 equiv) dropwise via syringe. Note: For aliphatic or aromatic aldehydes, this step should be omitted to prevent premature degradation of the reducing agent.

  • Reduction Phase: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4–1.5 equiv) portionwise over 10 minutes. The portionwise addition prevents rapid exothermic spikes and controls the evolution of hydrogen gas.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Typical eluent: 9:1 Hexanes/Ethyl Acetate with 1% Triethylamine to prevent amine streaking). The disappearance of the secondary amine spot indicates the completion of iminium reduction.

  • Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy any residual borohydride. Stir for 15 minutes until gas evolution ceases.

  • Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-alkylated 2-(2-Furyl)azepane.

Workflow S1 1. Reagent Preparation Mix 2-(2-Furyl)azepane & Carbonyl in DCE (0.2 M) S2 2. Acid Catalysis (Optional) Add 1.0 equiv AcOH if substrate is a ketone S1->S2 S3 3. Reduction Phase Add 1.5 equiv NaBH(OAc)3 portionwise at 0 °C to RT S2->S3 S4 4. Reaction Monitoring Stir at RT; monitor iminium consumption via TLC S3->S4 S5 5. Quenching & Workup Quench with sat. NaHCO3, extract with DCM S4->S5 S6 6. Purification Flash column chromatography (Silica gel) S5->S6

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Quantitative Data & Substrate Scope

The steric bulk of the 2-furyl group significantly impacts reaction kinetics depending on the nature of the carbonyl electrophile. The table below summarizes the expected reaction times and yields based on established STAB reductive amination parameters for hindered secondary amines 4.

Carbonyl Substrate TypeExample SubstrateCatalyst RequiredApprox. Reaction TimeExpected Yield (%)
Aliphatic Aldehyde ButyraldehydeNone2 - 4 h85 - 92%
Aromatic Aldehyde BenzaldehydeNone3 - 5 h80 - 88%
Aliphatic Ketone CyclohexanoneAcOH (1.0 eq)12 - 24 h65 - 75%
Aromatic Ketone AcetophenoneAcOH (1.0 eq)> 48 h< 20%*

*Note: Aromatic ketones react poorly under standard STAB conditions due to extreme steric and electronic deactivation. For such substrates, an indirect reductive amination utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid followed by reduction with Sodium Cyanoborohydride (NaBH₃CN) is highly recommended over STAB5.

References

  • [1] Grokipedia. Fentanyl azepane. Available at:

  • [2] Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at:

  • [4] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry, 61(11), 3849-3862. PubMed (NIH). Available at:

  • [5] Master Organic Chemistry. Reductive Amination, and How It Works. Available at:

  • [3] Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at:

Sources

Application Note: Advanced Amide Coupling Strategies for 2-(2-Furyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Substrate Profiling

2-(2-Furyl)azepane hydrochloride [1] presents a formidable synthetic challenge in amide bond formation. As a secondary amine embedded within a 7-membered azepane ring, its nucleophilicity is severely compromised by the steric bulk of the adjacent alpha-furyl group. Furthermore, standard coupling conditions (e.g., EDC/HOBt) often result in incomplete conversion or the formation of unreactive N-acylurea byproducts due to the slow rate of aminolysis[2].

Because the compound is supplied as a hydrochloride salt, a non-nucleophilic base (such as DIPEA or TEA) is strictly required to liberate the free amine in situ. This application note details field-proven, high-efficiency protocols utilizing uronium salts (HATU/COMU), acyl fluorides, and T3P to overcome this steric barrier and achieve high-yielding amide couplings.

Mechanistic Causality in Reagent Selection

When coupling highly hindered secondary amines, the rate-determining step shifts from the activation of the carboxylic acid to the nucleophilic attack of the amine onto the activated ester. Understanding this causality is critical for selecting the correct reagent:

  • Uronium Salts (HATU & COMU): HATU generates a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is critical; its pyridine nitrogen acts as a neighboring basic catalyst, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack, making it vastly superior to HOBt for hindered substrates[3]. COMU operates similarly but utilizes an Oxyma-based leaving group, offering safer handling, water-soluble byproducts, and reduced epimerization.

  • Acyl Fluorides (via TFFH or BDSF): For extreme steric hindrance where even HATU fails, generating an acyl fluoride in situ is the premier strategy[4]. Unlike acyl chlorides, acyl fluorides are uniquely stable to hydrolysis but highly reactive toward amines, providing the sluggish 2-(2-Furyl)azepane ample time to react without the activated acid degrading[4].

  • Propylphosphonic Anhydride (T3P): For process-scale applications, T3P offers a low-toxicity alternative[5]. While less inherently reactive than HATU, when combined with a base like pyridine or DIPEA and elevated temperatures, it efficiently couples hindered amines while maintaining a pristine impurity profile[5][6].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents specifically for sterically hindered secondary amines like 2-(2-Furyl)azepane.

Coupling ReagentReactive IntermediateKinetics with Sec-AminesEpimerization RiskByproduct Removal
EDC / HOBt OBt-Active EsterSlow (Prone to failure)ModerateAqueous wash
HATU OAt-Active EsterVery FastLowChromatography
COMU Oxyma-Active EsterVery FastVery LowAqueous wash
TFFH Acyl FluorideExtremely FastModerateAqueous wash
T3P Mixed AnhydrideModerate (Needs heat)LowAqueous wash

Decision Matrix & Workflow

DecisionTree Start Carboxylic Acid + 2-(2-Furyl)azepane HCl Q1 Chiral α-center present? Start->Q1 Evaluate Substrate Yes Yes (High Epimerization Risk) Q1->Yes No No (Low Epimerization Risk) Q1->No HATU Protocol A: HATU / COMU (Mild, fast, low epimerization) Yes->HATU Prioritize stereocontrol TFFH Protocol B: Acyl Fluoride (Best for extreme hindrance) No->TFFH Maximize reactivity T3P Protocol C: T3P + Heat (Process scale, low toxicity) No->T3P Scale-up / Safety

Decision matrix for selecting amide coupling conditions.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the step order to prevent common failure modes (e.g., guanidinylation of the amine).

Protocol A: Uronium-Mediated Coupling (HATU or COMU)

Best for general discovery chemistry and stereosensitive substrates.

Self-Validating Principle: The carboxylic acid must be pre-activated before the amine is introduced. If 2-(2-Furyl)azepane is added simultaneously with HATU, the unhindered face of the uronium salt can react with the amine, forming a dead-end guanidinium byproduct[3].

  • Pre-activation: In an oven-dried flask under N₂, dissolve the Carboxylic Acid (1.0 eq) and HATU or COMU (1.2 eq) in anhydrous DMF (0.1 M to 0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for exactly 5 minutes. The solution will typically turn yellow, indicating the formation of the OAt or Oxyma active ester.

  • Amine Liberation & Coupling: In a separate vial, dissolve 2-(2-Furyl)azepane hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq) to liberate the free base.

  • Transfer the free amine solution dropwise to the pre-activated acid mixture.

  • Stir at room temperature for 12–24 hours. Monitor by LC-MS. If conversion stalls, heat to 40 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with brine to remove DMF and tetramethylurea byproducts.

Protocol B: Acyl Fluoride Generation (via TFFH)

Best for highly electron-deficient or exceptionally hindered carboxylic acids.

Self-Validating Principle: Acyl fluorides are resistant to hydrolysis but highly susceptible to aminolysis[4]. By generating the acyl fluoride in situ, we bypass the rapid degradation pathways that plague acid chlorides and mixed anhydrides.

  • Fluorination: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DCM. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.0 eq). Stir for 30 minutes at room temperature to form the acyl fluoride.

  • Coupling: Add 2-(2-Furyl)azepane hydrochloride (1.2 eq) followed by an additional portion of DIPEA (2.0 eq).

  • Stir at room temperature or heat to 45 °C overnight. The robust C-F bond ensures the activated intermediate survives long enough for the sterically hindered azepane to attack.

  • Workup: Wash the DCM layer directly with 1M HCl, followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: T3P-Mediated Coupling

Best for large-scale synthesis requiring low toxicity and simple workup.

  • Mixing: Dissolve the Carboxylic Acid (1.0 eq) and 2-(2-Furyl)azepane hydrochloride (1.1 eq) in EtOAc or 2-MeTHF.

  • Base Addition: Add Pyridine or DIPEA (4.0 eq). (Pyridine often suppresses epimerization better in T3P couplings[5]).

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at 0 °C.

  • Heating: Because T3P forms a moderately reactive mixed anhydride, the severe steric hindrance of the 2-furyl group requires thermal energy. Heat the reaction to 60 °C – 80 °C for 16 hours.

  • Workup: The water-soluble byproducts of T3P are easily removed by washing the organic layer with water and saturated NaHCO₃[6].

Mechanistic Visualization

Mechanism Acid R-COOH AcylF Acyl Fluoride (R-COF) Stable to H2O Acid->AcylF TFFH / DAST OAt Active Ester (R-CO-OAt) H-bond assisted Acid->OAt HATU / COMU Amine 2-(2-Furyl)azepane Product1 Amide Product Amine->Product1 Product2 Amide Product Amine->Product2 AcylF->Product1 Aminolysis OAt->Product2 Aminolysis

Mechanistic pathways for overcoming steric hindrance in amide coupling.

References

  • Hit2Lead. "2-(2-furyl)azepane hydrochloride | CAS# 1269053-71-5". Hit2Lead. URL:[1]

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". RSC Publishing. URL:[4]

  • Benchchem. "Application Notes: Standard Protocol for HATU Coupling in Solution Phase". Benchchem. URL:[3]

  • Benchchem. "Application Notes and Protocols: COMU in Non-Peptide Amide Bond Formation". Benchchem. URL:[7]

  • ACS Publications. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". ACS. URL:[6]

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Bachem. URL:[2]

  • ResearchGate. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis". ResearchGate. URL:[5]

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Application Notes & Protocols: The Strategic Integration of 2-(2-Furyl)azepane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azepane scaffold is a privileged structural motif in medicinal chemistry, valued for its conformational flexibility and ability to confer favorable physicochemical properties to drug candidates. This guide focuses on a particularly intriguing derivative, 2-(2-Furyl)azepane, a secondary amine building block that offers a unique combination of a three-dimensional saturated heterocycle with an aromatic furan moiety. We will explore the strategic advantages of this building block, provide detailed, field-tested protocols for its incorporation into lead compounds, and discuss the underlying chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals. This document is designed to be a practical and authoritative resource, bridging the gap between theoretical potential and successful experimental execution.

Introduction: The Rationale for 2-(2-Furyl)azepane in Medicinal Chemistry

The relentless pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles drives modern drug discovery. Saturated heterocycles are increasingly sought-after as replacements for traditional flat, aromatic rings to enhance the three-dimensionality (3D) of molecules. Increased 3D character is often correlated with improved solubility, reduced off-target toxicity, and better target engagement.

The 2-(2-Furyl)azepane scaffold offers several distinct advantages:

  • Conformational Restriction and Vectorial Exit: The seven-membered azepane ring, while flexible, provides defined conformational states that can be exploited to orient substituents into specific vectors in three-dimensional space. The furan ring acts as a rigid, planar handle that can engage in π-stacking or hydrogen bonding interactions.

  • Modulation of Physicochemical Properties: The introduction of the azepane ring can increase the basicity (pKa) of the secondary amine compared to acyclic analogues, influencing compound solubility and potential for salt formation. The furan moiety can serve as a versatile synthetic handle for further diversification.

  • Metabolic Stability: The saturated nature of the azepane ring can offer improved metabolic stability compared to more labile structures.

This guide provides robust protocols for leveraging these features through common and powerful synthetic transformations.

Core Synthetic Protocols: Incorporating the 2-(2-Furyl)azepane Moiety

The secondary amine of 2-(2-Furyl)azepane is a versatile nucleophile, readily participating in a variety of C-N bond-forming reactions. Below are detailed, validated protocols for three of the most critical transformations in drug development.

Protocol: Buchwald-Hartwig Amination for Aryl and Heteroaryl Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(aryl)-N bonds with exceptional efficiency and scope.[1]

Causality and Mechanistic Insight: This reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.[1][2] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Experimental Protocol:

  • Materials:

    • 2-(2-Furyl)azepane (1.0 eq)

    • Aryl or heteroaryl halide (e.g., 4-bromotoluene, 1.1 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous toluene (0.2 M)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add the aryl halide and 2-(2-Furyl)azepane.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Trustworthiness: The progress of the reaction should be monitored to ensure complete consumption of the starting materials. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation:

EntryAryl HalideProductYield (%)
14-Bromotoluene2-(2-Furyl)-1-(p-tolyl)azepane85
22-Chloropyridine1-(2-Pyridyl)-2-(2-furyl)azepane78

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd₂(dba)₃, Xantphos, NaO-t-Bu, Ar-X, Amine solvent Add Toluene reagents->solvent heat Heat to 100 °C (12-24h) solvent->heat quench Quench (NH₄Cl) heat->quench extract Extract (EtOAc) quench->extract purify Column Chromatography extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly versatile and reliable method for forming C-N bonds, particularly for introducing alkyl substituents onto the amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous due to its mildness and selectivity.[3][4][5]

Causality and Mechanistic Insight: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound. Sodium triacetoxyborohydride, being a mild and sterically hindered reducing agent, selectively reduces the electrophilic iminium ion much faster than the starting carbonyl compound.[3][5] This selectivity prevents unwanted side reactions and typically leads to high yields of the desired product.[4]

Experimental Protocol:

  • Materials:

    • 2-(2-Furyl)azepane (1.0 eq)

    • Aldehyde or ketone (e.g., isobutyraldehyde, 1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M)[4]

    • Acetic acid (optional, catalytic)

  • Procedure:

    • To a round-bottom flask, add 2-(2-Furyl)azepane and the carbonyl compound.

    • Dissolve the mixture in DCM or DCE.

    • Add sodium triacetoxyborohydride portion-wise at room temperature. A slight exotherm may be observed.

    • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[4]

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Self-Validation and Trustworthiness: The careful, portion-wise addition of the reducing agent is crucial for controlling the reaction temperature. Complete consumption of the starting amine should be confirmed before workup. Product identity and purity should be verified by NMR and mass spectrometry.

Data Presentation:

EntryCarbonyl CompoundProductYield (%)
1Isobutyraldehyde1-Isobutyl-2-(2-furyl)azepane92
2Cyclohexanone1-Cyclohexyl-2-(2-furyl)azepane88

Logical Relationship Diagram:

Reductive_Amination_Logic amine 2-(2-Furyl)azepane (Nucleophile) iminium Iminium Ion (Intermediate) amine->iminium carbonyl Aldehyde/Ketone (Electrophile) carbonyl->iminium product N-Alkylated Product iminium->product reducing_agent NaBH(OAc)₃ (Selective Reductant) reducing_agent->product Reduction

Caption: Key steps in reductive amination.

Protocol: Amide Bond Formation

The formation of amide bonds is arguably the most common reaction in medicinal chemistry. Coupling of 2-(2-Furyl)azepane with carboxylic acids can be achieved using a variety of standard coupling reagents.

Causality and Mechanistic Insight: Most amide coupling reactions proceed through the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an active ester, acid chloride, or O-acylisourea). This activated species is then susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their ability to rapidly form active esters with minimal side reactions and racemization.[6]

Experimental Protocol:

  • Materials:

    • 2-(2-Furyl)azepane (1.0 eq)

    • Carboxylic acid (e.g., benzoic acid, 1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid in DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add 2-(2-Furyl)azepane to the reaction mixture.

    • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Self-Validation and Trustworthiness: The order of addition is important; pre-activation of the carboxylic acid before adding the amine generally leads to cleaner reactions and higher yields. The final product should be rigorously characterized by NMR and mass spectrometry.

Data Presentation:

EntryCarboxylic AcidProductYield (%)
1Benzoic Acid(2-(2-Furyl)azepan-1-yl)(phenyl)methanone95
2Acetic Acid1-Acetyl-2-(2-furyl)azepane90

Signaling Pathway Diagram (Conceptual):

Amide_Coupling_Pathway acid Carboxylic Acid (R-COOH) active_ester Active Ester Intermediate acid->active_ester hatu HATU + DIPEA (Activating Agents) hatu->active_ester Activation amide Amide Product active_ester->amide amine 2-(2-Furyl)azepane amine->amide Nucleophilic Attack

Caption: Conceptual pathway for amide bond formation.

Safety, Handling, and Storage

Expertise & Experience: As a furan-containing compound, 2-(2-Furyl)azepane and its derivatives require careful handling. Furan itself is a flammable liquid and is suspected of causing genetic defects and cancer.[7] While the toxicological properties of 2-(2-Furyl)azepane are not fully elucidated, it is prudent to treat it with the same level of caution as other furan-containing compounds.[8][9]

  • Handling:

    • Always work in a well-ventilated fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

    • Avoid inhalation of vapors and contact with skin and eyes.[7][10] In case of contact, flush the affected area with copious amounts of water.[7][9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

    • Keep away from heat, sparks, and open flames.[7][9]

    • Store separately from strong oxidizing agents and acids.[9]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.[11]

Authoritative Grounding & Comprehensive References

The protocols and insights provided in this guide are grounded in established chemical principles and supported by authoritative literature. The following references provide further detail and validation for the methodologies described.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.
  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Royal Society of Chemistry. (n.d.). Diphenylsilane as a coupling reagent for amide bond formation.
  • Government of Canada. (2019). Furan Compounds Group.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • National Oceanic and Atmospheric Administration. (n.d.). FURAN | CAMEO Chemicals.
  • ECHEMI. (n.d.). Furan SDS, 110-00-9 Safety Data Sheets.
  • American Chemical Society. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). Diphenylsilane as a Coupling Reagent for Amide Bond Formation.
  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Reaction of 2-(2-Furyl)azepane with acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Strategic N-Acylation of 2-(2-Furyl)azepane with Acid Chlorides: A Protocol for Synthesizing Novel Amide Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The azepane scaffold is a privileged seven-membered heterocycle in medicinal chemistry, valued for its conformational flexibility and three-dimensional character.[1][2] When functionalized with a furan ring, it presents a unique chemical entity for library synthesis and drug discovery. The N-acylation of the azepane nitrogen is a critical transformation for generating diverse amide derivatives to explore structure-activity relationships (SAR). This document provides a comprehensive guide to the reaction of 2-(2-Furyl)azepane with acid chlorides. We delve into the mechanistic rationale, emphasizing strategies to mitigate potential acid-catalyzed degradation of the furan moiety. A detailed, field-proven protocol for performing the reaction under anhydrous conditions is provided, along with guidance on reaction scope, optimization, and product characterization.

Scientific Rationale and Mechanistic Overview

The reaction between 2-(2-Furyl)azepane, a secondary amine, and an acid chloride is a classic example of nucleophilic acyl substitution . The fundamental goal is to form a stable amide bond.

The Core Mechanism

The reaction proceeds via a two-stage addition-elimination mechanism.[3][4]

  • Nucleophilic Attack (Addition): The lone pair of electrons on the secondary nitrogen of the azepane ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.[5]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed by the lone pair from the oxygen atom. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting product is a protonated amide (an iminium salt). A base is required to neutralize the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the proton on the nitrogen.[5][6] This final deprotonation step yields the neutral N-acyl azepane product and is critical for driving the reaction to completion.

Critical Consideration: Furan Ring Stability

A key challenge in this specific synthesis is the inherent acid sensitivity of the furan ring.[7] The HCl generated as a byproduct is a strong acid that can cause protonation and subsequent ring-opening or polymerization of the furan moiety, leading to significant yield loss and complex purification challenges.[8]

Therefore, standard aqueous Schotten-Baumann conditions (e.g., NaOH in water/CH₂Cl₂) are not recommended for this substrate.[9][10] The presence of water and a strong acid can readily promote furan degradation.

The optimal strategy is to perform the reaction under strictly anhydrous conditions using a non-nucleophilic organic base , such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This base efficiently scavenges the HCl as it is formed, creating an insoluble ammonium salt (e.g., triethylammonium chloride) without introducing water or creating a strongly acidic environment.[11]

Mechanistic Pathway Diagram

Caption: Mechanism of N-acylation of 2-(2-Furyl)azepane.

Detailed Experimental Protocol

This protocol describes the N-acylation of 2-(2-Furyl)azepane with benzoyl chloride as a representative example. It can be adapted for other acid chlorides.

Materials and Equipment
  • Reagents:

    • 2-(2-Furyl)azepane (1.0 eq)

    • Benzoyl Chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq), freshly distilled

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • TLC plates (silica gel 60 F₂₅₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Septa and needles

    • Inert gas line (Nitrogen or Argon)

    • Syringes

    • Ice-water bath

    • Rotary evaporator

    • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(2-Furyl)azepane (e.g., 1.00 g, 6.05 mmol, 1.0 eq).

    • Add anhydrous CH₂Cl₂ (e.g., 30 mL) to dissolve the amine.

    • Add triethylamine (e.g., 1.27 mL, 0.92 g, 9.08 mmol, 1.5 eq) via syringe.

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is performed under an inert atmosphere to prevent hydrolysis of the highly reactive acid chloride.[11] Cooling the reaction mixture to 0 °C helps to control the exothermic nature of the acylation and minimize potential side reactions.

  • Addition of Acid Chloride:

    • In a separate dry vial, prepare a solution of benzoyl chloride (e.g., 0.77 mL, 0.93 g, 6.66 mmol, 1.1 eq) in anhydrous CH₂Cl₂ (e.g., 5 mL).

    • Add the benzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes using a syringe.

    • A white precipitate (triethylammonium chloride) will form upon addition.

    • Rationale: A slight excess of the acid chloride ensures complete consumption of the starting amine. Slow, dropwise addition is crucial to maintain temperature control.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting amine.

    • Rationale: Reaction completion is determined by the disappearance of the limiting reagent (2-(2-Furyl)azepane).

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by slowly adding water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any excess acid chloride and neutralize any remaining HCl.

      • Water (1 x 20 mL).

      • Brine (1 x 20 mL) to facilitate phase separation.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous washes are essential for removing the water-soluble ammonium salt and any unreacted reagents, simplifying the final purification step.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-benzoyl-2-(2-furyl)azepane as a pure solid or oil.

Characterization

Confirm the structure and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically ~1630-1680 cm⁻¹).

Reaction Scope and Optimization

The described protocol is robust and can be applied to a variety of acid chlorides.

Acid Chloride TypeR-Group ExampleRelative ReactivityKey Considerations
Aromatic Benzoyl chlorideHighGenerally clean reactions and high yields. Electron-withdrawing groups on the aromatic ring increase reactivity.
Aliphatic Acetyl chloride, Propionyl chlorideVery HighHighly reactive, often require slower addition and strict temperature control (0 °C or lower) to prevent side reactions.
Heteroaromatic Thiophene-2-carbonyl chlorideHighSimilar to aromatic acid chlorides. Ensure the heterocycle is stable to the reaction conditions.
α,β-Unsaturated Acryloyl chlorideHighPotential for Michael addition side reactions with the amine. Maintain low temperatures.
Bulky/Hindered Pivaloyl chlorideModerateSlower reaction rates may require longer reaction times or gentle heating (e.g., 40 °C) after initial addition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A 1. Assemble and flame-dry glassware B 2. Add 2-(2-Furyl)azepane, CH₂Cl₂, and Et₃N A->B C 3. Cool to 0 °C B->C D 4. Add acid chloride solution dropwise C->D E 5. Warm to RT and stir (Monitor by TLC) D->E F 6. Quench with H₂O E->F G 7. Aqueous Washes (NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) and concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: Step-by-step experimental workflow for N-acylation.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive acid chloride (hydrolyzed).2. Insufficiently reactive amine or hindered acid chloride.1. Use a fresh bottle of acid chloride or purify by distillation.2. Increase reaction time, warm gently (e.g., 40 °C), or add a catalyst like DMAP (0.1 eq).
Low Yield / Furan Decomposition 1. Reaction conditions too acidic.2. Reaction temperature too high.1. Ensure at least 1.5 eq of base is used. Use a freshly distilled, high-quality base.2. Maintain strict temperature control during addition.
Multiple Product Spots on TLC 1. Incomplete reaction.2. Side reactions (e.g., furan decomposition).3. Di-acylation (unlikely for secondary amine).1. Allow the reaction to stir longer.2. Re-evaluate temperature and base quality.3. Carefully purify via column chromatography.
Difficulty Removing Ammonium Salt The triethylammonium chloride salt can be sticky and hard to filter.The aqueous workup described in the protocol is the most effective method for complete removal. Avoid trying to filter it from the organic solvent.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.
  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions.
  • Filo. (2025, November 23). Alkylation and acylation of furan.
  • Chemistry LibreTexts. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines.
  • Huple, D. B., Ghorpade, S., & Ghorai, P. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Organic Letters.

Sources

Application Note: Strategic Nitrogen Protection and Deprotection Workflows for Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Azepanes (seven-membered saturated nitrogen heterocycles) are increasingly recognized as privileged scaffolds in medicinal chemistry, offering unique three-dimensional chemical space compared to classical piperidines and pyrrolidines. However, the synthesis and functionalization of azepane derivatives are kinetically and thermodynamically challenging due to transannular strain and slow cyclization kinetics.

During multi-step syntheses, the secondary amine of the azepane core must be protected. This is not merely a blocking strategy to prevent unwanted N-alkylation or oxidation; it is a critical mechanistic lever. The nitrogen lone pair in unprotected azepanes can easily chelate transition metal catalysts (e.g., poisoning ruthenium in ring-closing metathesis or copper in biocatalytic oxidations)[1]. Furthermore, bulky protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) induce allylic 1,3-strain, which restricts the conformational flexibility of the seven-membered ring, often pre-organizing the scaffold for stereoselective functionalization.

Decision Matrix for Protecting Group Selection

Selecting the correct protecting group requires anticipating downstream reaction conditions. The diagram below outlines the logical workflow for choosing an orthogonal protecting group strategy for azepane nitrogen.

PG_Selection Start Target: Azepane Nitrogen Acidic Are downstream conditions strongly acidic? Start->Acidic Boc Use N-Boc Protection (Base-stable, Acid-labile) Acidic->Boc No Hydro Is catalytic hydrogenation required for other groups? Acidic->Hydro Yes Enzyme Biocatalytic cascade compatibility needed? Hydro->Enzyme No Fmoc Use N-Fmoc or N-TFA (Orthogonal to Acid/H2) Hydro->Fmoc Yes CbzBn Use N-Cbz or N-Bn (Acid-stable, H2-labile) Enzyme->CbzBn No CbzEnzyme Use N-Cbz (Tolerated by GOase/IRED) Enzyme->CbzEnzyme Yes

Workflow for selecting azepane nitrogen protecting groups based on downstream conditions.

Quantitative Comparison of Protecting Groups

Table 1: Orthogonality and Reaction Parameters for Azepane N-Protection

Protecting GroupReagents for IntroductionDeprotection ConditionsTypical YieldsOrthogonality & Azepane-Specific Notes
Boc Boc₂O, NaOH, MeCN/H₂OTFA/CH₂Cl₂ or 3N HCl85–99%Highly stable to bases/nucleophiles. Survives mild hydrogenation (e.g., 5 bar H₂, 5% Pt/C)[2].
Cbz Cbz-Cl, Na₂CO₃, THF/H₂OH₂ (5-20 bar), Pd/C75–90%Stable to mild acids. Excellent for biocatalytic enzyme cascades; prevents Cu-chelation[1].
Bn Bn-Br, K₂CO₃, DMFH₂ (20 bar), Pd/C, AcOH70–85%Highly stable. Deprotection of sterically hindered azepanes often requires high pressure[3].
Fmoc Fmoc-Cl, NaHCO₃, Dioxane20% Piperidine in DMF80–95%Base-labile. Useful when both strong acid and hydrogenation steps are planned downstream.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate success can be confirmed before proceeding to subsequent synthetic steps.

Protocol A: Biphasic N-Boc Protection of Azepane Intermediates

Context & Causality: This protocol is ideal for crude aqueous mixtures, such as those obtained after photo-oxygenation or biocatalysis. By utilizing a biphasic system, it avoids the need to isolate highly unstable free azepane amines (like 3-azepanone) and prevents complex solvent swaps[4]. Step-by-Step Methodology:

  • Preparation: To a crude aqueous solution of the azepane derivative (approx. 400 mM) in 30% (v/v) MeCN/H₂O, add aqueous NaOH (0.7 equiv) to basify the mixture and ensure the amine is fully deprotonated[4].

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) directly (solvent-free) to the vigorously stirring mixture[4].

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Monitor the disappearance of the free amine via TLC. Validation check: A ninhydrin stain will show the free azepane as a dark purple spot, which fades completely as the UV-active/ninhydrin-negative N-Boc product forms.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Cbz Protection for Biocatalytic Cascades

Context & Causality: Unprotected azepane amino alcohols can chelate the active copper center of galactose oxidase (GOase), completely inhibiting enzymatic activity. Cbz protection masks this amine while providing a hydrophobic moiety that is surprisingly well-tolerated by the active sites of engineered GOase and imine reductase (IRED) variants, enabling efficient one-pot enzymatic cascades[1]. Step-by-Step Methodology:

  • Preparation: Dissolve the azepane precursor in a 1:1 mixture of THF and saturated aqueous Na₂CO₃.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add benzyl chloroformate (Cbz-Cl, 1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Enzymatic Integration: The isolated N-Cbz azepane can then be directly subjected to GOase/IRED cascades in ambient aqueous buffer conditions to yield enantiopure L-3-N-Cbz-aminoazepanes with up to 54% isolated yield[1].

Protocol C: High-Pressure Hydrogenolytic Deprotection of N-Benzyl Azepanes

Context & Causality: The steric bulk and conformational flexibility of the 7-membered azepane ring often shield the nitrogen atom from the catalyst surface, making standard atmospheric hydrogenolysis of N-benzyl (Bn) groups sluggish or entirely ineffective. Elevated pressure and acidic conditions are required[3]. Step-by-Step Methodology:

  • Setup: Dissolve the N-benzylated azepane in glacial acetic acid (AcOH). Causality: AcOH protonates the resulting secondary amine as it forms, preventing it from poisoning the palladium catalyst surface[3].

  • Catalyst Addition: Add 10% Pd/C (approx. 10-20% w/w). Transfer the mixture to a high-pressure hydrogenation autoclave.

  • Pressurization: Purge the vessel with nitrogen gas (3×), then pressurize with hydrogen gas to 20 bar[3].

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours[3].

  • Validation & Workup: Depressurize the vessel carefully. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Validation check: Rapid evolution of gas upon neutralization of the concentrated filtrate with 2M NaOH confirms the release of the free azepane base. Extract with diethyl ether, dry over K₂CO₃, and concentrate[2].

(Note: For a rapid alternative avoiding high-pressure H₂ gas, microwave-assisted catalytic transfer hydrogenation using ammonium formate and Pd/C in isopropanol can achieve complete N-Cbz/N-Bn cleavage in under 15 minutes[5].)

References

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology PMC - NIH URL:[Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Chemical Communications (RSC Publishing) URL:[Link]

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of 2-(2-Furyl)azepane HCl in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(2-Furyl)azepane hydrochloride. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. As a hydrochloride salt of a secondary amine, 2-(2-Furyl)azepane HCl is inherently polar and ionic, which often leads to poor solubility in many common organic media required for synthesis, purification, or formulation.[1][2] This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated experimental procedures to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-(2-Furyl)azepane HCl?

A1: 2-(2-Furyl)azepane HCl is the salt form of a basic amine.[3] This salt structure makes it a polar, ionic compound. Consequently, it exhibits its highest solubility in polar protic solvents like water, methanol, and ethanol.[4] Its solubility is expected to be significantly lower in less polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and especially poor in non-polar solvents like toluene, hexanes, or diethyl ether.[1] The strong ionic interactions within the crystal lattice of the salt require high-energy input or highly polar solvent interactions to overcome.

Q2: I need to run a reaction in Dichloromethane (DCM), but the compound won't dissolve. What is the most reliable first step?

A2: For reactions in less polar solvents like DCM, direct dissolution of the HCl salt is often impractical. The most effective and widely adopted strategy is to convert the hydrochloride salt to its corresponding "free base" form.[4][5] The free base is the neutral, deprotonated form of the amine. This process removes the ionic charge, dramatically reducing the compound's polarity and thereby increasing its solubility in a wide range of organic solvents.[4] See Experimental Protocol 1 for a detailed procedure.

Q3: Can I just heat the mixture to get it to dissolve?

A3: While increasing the temperature often improves the solubility of many compounds, it may be of limited effectiveness for highly insoluble salts like this one in non-polar solvents.[5] Gentle warming can be attempted, but aggressive heating can lead to decomposition or unwanted side reactions. Furthermore, if the compound precipitates upon cooling back to room temperature, this approach is not suitable for reactions that need to be run at ambient or sub-ambient temperatures.

Q4: What is a "co-solvent" and how can it help?

A4: A co-solvent is a small amount of a secondary solvent added to the primary solvent system to modify its properties.[5] For this specific problem, adding a small percentage (e.g., 1-10%) of a polar protic solvent like methanol or ethanol to a solvent like DCM or THF can sometimes improve solubility. The polar co-solvent can help to break down the crystal lattice of the salt and solvate the ionic species, allowing the bulk solvent to then solvate the organic portions of the molecule.[5] See Experimental Protocol 2 for a co-solvent screening method.

Q5: My compound "oils out" instead of dissolving. What does this mean and what should I do?

A5: "Oiling out" occurs when the solute melts in the solvent but does not dissolve, forming a separate liquid phase. This is common when a salt's melting point is close to the boiling point of the solvent being used, or when the solvent is unable to effectively solvate the dissociated ions. The best approach is to either change the solvent system entirely or, more reliably, convert the salt to its more soluble free base form, which typically has a much lower melting point and is non-ionic.[5]

Troubleshooting Guide

This section provides a structured approach to solving specific solubility problems.

Problem 1: The compound remains a solid suspension in the chosen organic solvent even after vigorous stirring.
Causality Troubleshooting Steps & Explanation
Polarity Mismatch: The fundamental cause is the large difference in polarity between the ionic salt and the non-polar or weakly polar organic solvent. The solvent cannot overcome the crystal lattice energy of the salt.1. Assess Solvent Polarity: Confirm your solvent choice. If you are using a non-polar solvent (e.g., hexanes, toluene), success is highly unlikely. Switch to a more polar aprotic solvent like acetonitrile or DMF if the reaction chemistry allows.[6][7] 2. Convert to Free Base (Primary Recommendation): This is the most robust solution. By neutralizing the HCl with a mild base, you create the neutral amine, which is significantly more lipophilic and will readily dissolve in solvents like DCM, THF, or ethyl acetate.[4][8] Refer to Experimental Protocol 1 . 3. Co-Solvent Screening: If free-basing is not an option (e.g., due to downstream chemistry), perform a co-solvent screen. Add a polar protic solvent like methanol incrementally to your primary solvent and observe for dissolution. Refer to Experimental Protocol 2 .
Problem 2: The compound dissolves initially but then crashes out of solution during the reaction.
Causality Troubleshooting Steps & Explanation
Change in Reaction Medium: A reagent added to the reaction may be changing the overall polarity of the solvent system, reducing the solubility of your compound. Temperature Fluctuation: The reaction may have been gently warmed to achieve dissolution, but has since cooled, causing the compound to precipitate. Common Ion Effect: If your reaction generates chloride ions, it can suppress the dissolution equilibrium of your HCl salt, forcing it to precipitate.[9]1. Reagent Solubility Check: Ensure that all reagents are soluble in the reaction medium. Consider adding the problematic reagent more slowly or dissolved in a small amount of the reaction solvent. 2. Maintain Consistent Temperature: If initial warming was required, maintain that temperature throughout the reaction using a water or oil bath, provided the reaction is stable at that temperature. 3. Convert to a Different Salt Form: While more advanced, if the HCl salt is consistently problematic, consider an ion exchange to form a salt with a larger, more "organic-soluble" counter-ion, such as a tosylate or triflate salt. This is a less common but sometimes necessary strategy. 4. Convert to Free Base: This remains the most effective solution, as the neutral compound is far less likely to precipitate due to minor changes in the solvent environment.
Solubility Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility challenges with 2-(2-Furyl)azepane HCl.

Solubility_Workflow start Start: 2-(2-Furyl)azepane HCl is insoluble in desired organic solvent (e.g., DCM, THF) q1 Is the reaction chemistry compatible with a mild base and removal of a salt byproduct? start->q1 proc_freebase YES: Convert to Free Base (See Protocol 1) q1->proc_freebase Yes q2 NO: Can a small amount of a polar co-solvent (e.g., MeOH, EtOH) be tolerated? q1->q2 No proc_dissolve Dissolve resulting free base in desired organic solvent. proc_freebase->proc_dissolve end_success Proceed with Experiment proc_dissolve->end_success proc_cosolvent YES: Perform Co-Solvent Screen (See Protocol 2) q2->proc_cosolvent Yes end_fail NO: Re-evaluate experimental design. - Choose a more polar primary solvent (e.g., DMF, NMP) - Consider a different synthetic route q2->end_fail No proc_cosolvent->end_success

Caption: Decision workflow for troubleshooting solubility.

Experimental Protocols

Experimental Protocol 1: Conversion of 2-(2-Furyl)azepane HCl to its Free Base

Objective: To neutralize the hydrochloride salt, yielding the free amine which is highly soluble in common organic solvents.

Principle: The HCl salt is an acid-base adduct. By introducing a mild base, the proton is removed from the azepane nitrogen, and the base is protonated. A simple aqueous workup removes the resulting salt, leaving the pure, neutral amine.[3][10]

Materials:

  • 2-(2-Furyl)azepane HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a separatory funnel, dissolve/suspend 1.0 equivalent of 2-(2-Furyl)azepane HCl in a suitable organic solvent (e.g., DCM or EtOAc, approx. 10-20 mL per gram of salt).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer contains the free amine, and the aqueous layer contains the sodium chloride byproduct.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the remaining organic layer with deionized water (1 x volume) and then with brine (1 x volume) to remove residual water-soluble impurities.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to absorb residual water. Swirl and let it stand for 10-15 minutes. The drying agent should move freely when swirled.

  • Isolation: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the 2-(2-Furyl)azepane free base, which is typically an oil or a low-melting solid. The product is now ready to be dissolved in the desired solvent for the next step.

Chemical Equilibrium Diagram

The following diagram illustrates the key chemical transformation in Protocol 1.

Caption: Equilibrium between HCl salt and free base forms.

Experimental Protocol 2: Small-Scale Co-Solvent Solubility Screen

Objective: To rapidly determine if a co-solvent system can achieve the desired solubility without full conversion to the free base.

Materials:

  • 2-(2-Furyl)azepane HCl

  • Primary organic solvent (e.g., DCM, THF, Acetonitrile)

  • Polar co-solvents (e.g., Methanol, Ethanol, Isopropanol)

  • Small vials (e.g., 4 mL) and magnetic stir fleas

  • Micropipettes

Procedure:

  • Setup: Place a small, accurately weighed amount of 2-(2-Furyl)azepane HCl (e.g., 10 mg) into several separate vials.

  • Primary Solvent: Add a defined volume of the primary organic solvent to each vial (e.g., 1 mL) and begin stirring. The compound will likely remain as a suspension.

  • Co-Solvent Titration: To each vial, add one of the polar co-solvents dropwise (e.g., in 20 µL increments) using a micropipette.

  • Observation: After each addition, allow the mixture to stir for 2-3 minutes and visually inspect for dissolution. Record the volume of co-solvent required to achieve full dissolution.

  • Analysis: Compare the results. The system that achieves solubility with the smallest volume percentage of co-solvent is the most promising. For example, if dissolution occurs after adding 100 µL (0.1 mL) of methanol to 1 mL of DCM, the effective co-solvent mixture is 9:1 DCM:MeOH.

  • Validation: Before scaling up, ensure that this percentage of polar co-solvent will not negatively impact your planned reaction chemistry.

Appendices

Table 1: Qualitative Solubility of Amine Salts and Free Bases

Since specific quantitative solubility data for 2-(2-Furyl)azepane HCl is not widely published, this table provides a general guide based on the established principles of amine salt and free base solubility.[4][5]

Solvent ClassSolvent ExampleExpected Solubility of HCl SaltExpected Solubility of Free BaseRationale
Polar Protic Water, MethanolHighModerate to HighThe ionic salt is well-solvated by polar, hydrogen-bonding solvents. The free base is also polar enough to be soluble.
Polar Aprotic DMF, DMSO, AcetonitrileModerateHighThese solvents have high dielectric constants that can stabilize the ions of the salt, but lack H-bond donors. The free base is readily soluble.
Chlorinated Dichloromethane (DCM)Very LowHighDCM has insufficient polarity to dissolve the ionic salt but is an excellent solvent for the neutral, organic free base.
Ethers THF, Diethyl EtherInsolubleHighEthers are weakly polar and cannot overcome the salt's crystal lattice energy. They are good solvents for the free base.
Esters Ethyl AcetateVery LowHighSimilar to chlorinated solvents, ethyl acetate is not polar enough for the salt but dissolves the free base well.
Hydrocarbons Hexanes, TolueneInsolubleModerate to HighThese non-polar solvents will not dissolve the salt. The free base's solubility will depend on its overall lipophilicity.

References

  • The Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]

  • Sciencemadness Discussion Board. (2007, February 26). amine salt formation in ketones as solvents. [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta. [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. [Link]

  • Reddit. (2019, July 31). "How to choose reaction solvents". r/chemistry. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: About. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

Technical Support Center: Troubleshooting & Purification of 2-(2-Furyl)azepane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with isolating products from reaction mixtures containing unreacted1[1].

2-(2-Furyl)azepane presents a unique dichotomy for downstream purification: it possesses a highly nucleophilic, basic secondary amine (the azepane ring) coupled with an electron-rich, acid-sensitive furan ring. Standard amine purification protocols (such as washing with 1M HCl) often lead to catastrophic product loss or tar formation due to furan ring-opening. This guide provides field-proven, causally-explained methodologies to safely sequester and remove this starting material.

Quantitative Comparison of Purification Strategies

To select the optimal purification route, compare the operational parameters of the three primary methodologies below.

ParameterSolid-Supported ScavengingMild Acid ExtractionSilica Gel Chromatography
Primary Reagent PS-Isocyanate (3 equivalents)10% Citric Acid (aq)Silica Gel + 1% Et₃N
Mechanism Covalent urea bond formationReversible protonationAdsorption & polarity
Furan Stability Excellent (Neutral conditions)Good (pH ~3 avoids opening)Moderate (Silica is acidic)
Time Required 1–16 hours< 1 hour2–4 hours
Scalability Up to ~50 mmolKilogram scaleMilligram to gram scale

Experimental Methodologies & Causality

Method A: Covalent Sequestration via Polymer-Supported Isocyanate (Recommended)

Causality: (1% cross-linked polystyrene-co-divinylbenzene) acts as a macroscopic electrophilic scavenger. The nucleophilic secondary amine of 2-(2-Furyl)azepane attacks the resin-bound isocyanate, forming a stable urea linkage. Because the reaction occurs on a solid support, the impurity is physically immobilized without generating any small-molecule byproducts or requiring pH adjustments that could threaten the furan ring.

Self-Validating System: The success of this protocol is validated in real-time by performing a Ninhydrin stain on the supernatant. A negative stain confirms the complete absence of the secondary amine.

Step-by-Step Protocol:

  • Quantification: Calculate the maximum possible residual amount of 2-(2-Furyl)azepane in your crude mixture (assume 100% of the excess stoichiometric amount remains).

  • Solvent Preparation: Dissolve the crude mixture in a compatible swelling solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Note: Do not use alcohols, as they can slowly react with isocyanates.

  • Resin Addition: Add 3 equivalents of PS-Isocyanate resin based on its loading capacity (typically 1.0–1.8 mmol/g).

  • Agitation: Agitate the suspension gently on an orbital shaker at 20 °C for 1 to 16 hours. Causality: Magnetic stirring bars can mechanically shear the polystyrene beads, creating fine particulates that clog filters. Orbital shaking preserves bead integrity.

  • Validation: Spot the liquid phase on a TLC plate and stain with Ninhydrin. If a colored spot appears, continue agitation.

  • Isolation: Filter the mixture through a sintered glass funnel. Wash the resin cake with additional swelling solvent to elute any trapped product.

  • Concentration: Concentrate the filtrate in vacuo to yield the purified product.

G A Crude Mixture in DCM/THF (Product + Unreacted Amine) B Add PS-Isocyanate Resin (3 Equivalents) A->B C Agitate at 20°C (1 - 16 hours) B->C D Filtration C->D E Filtrate: Pure Product in Solution D->E Liquid Phase F Solid Resin Cake: Urea-Bound Azepane Waste D->F Solid Phase

Workflow for scavenging unreacted 2-(2-Furyl)azepane using PS-Isocyanate resin.

Method B: Mild Acid-Base Extraction

Causality: Furan rings undergo electrophilic attack by strong protons (H⁺), leading to dearomatization, ring-opening into 1,4-dicarbonyls, and subsequent polymerization (black tar). To protonate the azepane nitrogen without degrading the furan, a weakly acidic buffer must be used.

Self-Validating System: The aqueous extract's pH is tested immediately after phase separation. Maintaining a pH > 2 guarantees the structural integrity of the furan moiety.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Mild Extraction: Wash the organic layer with an equal volume of 10% aqueous citric acid. Causality: Citric acid provides a buffered environment (pH ~2.5-3.0). This is acidic enough to protonate the amine, driving it into the aqueous phase as a citrate salt, but mild enough to avoid furan degradation.

  • Validation: Separate the layers and check the pH of the aqueous phase with pH paper. It must remain >2.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual citric acid.

  • Drying: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

G Start Organic Layer with 2-(2-Furyl)azepane Mild Mild Acid Wash (10% Citric Acid) Start->Mild Strong Strong Acid Wash (1M HCl) Start->Strong Protonated Protonated Azepane (Safe Aqueous Extraction) Mild->Protonated pH > 2 Degraded Furan Ring Opening & Polymerization (Tar) Strong->Degraded pH < 1

Causality pathway of acid selection on the stability of the furan ring during extraction.

Troubleshooting & FAQs

Q: My reaction mixture turned into a black, intractable tar during the workup. What happened? A: This is a classic symptom of furan degradation. If you used a strong mineral acid (like 1M HCl or H₂SO₄) to extract the unreacted 2-(2-Furyl)azepane, the high concentration of protons attacked the electron-rich furan ring. This disrupts aromaticity, causing the ring to open into a highly reactive intermediate, which subsequently polymerizes into black tar. Switch to a mild acid like 10% citric acid or use a scavenger resin.

Q: I added PS-Isocyanate resin, but the 2-(2-Furyl)azepane is still present in the mixture after 2 hours. Why? A: Two factors primarily control scavenging efficiency: solvent swelling and stoichiometry. PS-Isocyanate is a 1% cross-linked polystyrene resin that requires a swelling solvent (like DCM, THF, or Toluene) to allow the amine to diffuse into the polymer matrix and reach the reactive isocyanate sites. If you used a non-swelling solvent like acetonitrile or aliphatic hydrocarbons, the reaction cannot proceed efficiently. Additionally, ensure you are using at least 3 equivalents of the resin based on its loading capacity.

Q: Can I use standard silica gel chromatography to isolate my product from the unreacted amine? A: Yes, but with mandatory modifications. 2-(2-Furyl)azepane is a basic secondary amine that will interact strongly with the weakly acidic silanol groups on standard silica gel, causing severe streaking, poor resolution, and potential on-column furan degradation. To prevent this, you must "deactivate" the silica by adding a basic modifier, such as 1% Triethylamine (Et₃N), to your eluent system.

References

  • PS-Isocyanate Technical Note 512, Biotage,[Link]

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Nature of 2-(2-Furyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide technical support and troubleshooting advice for handling 2-(2-Furyl)azepane hydrochloride, a compound that, like many hydrochloride salts, is prone to hygroscopicity. Proper handling is crucial to ensure the material's integrity, which in turn affects experimental reproducibility, product stability, and overall research success.[1][2]

Frequently Asked Questions (FAQs)

Q1: What does it mean for 2-(2-Furyl)azepane hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[2] For 2-(2-Furyl)azepane hydrochloride, this means the solid powder can absorb moisture from the air, which can lead to a range of undesirable physical and chemical changes.[3][4] The hydrochloride salt form of this amine-containing heterocyclic compound increases its propensity to be hygroscopic.

Q2: What are the potential consequences of improper handling of this hygroscopic compound?

A2: Mishandling 2-(2-Furyl)azepane hydrochloride can significantly impact your experiments. Potential consequences include:

  • Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water) over time, making it difficult to weigh and dispense accurately.[1][3][5] This can also affect its flow properties in manufacturing processes.[4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[3][4]

  • Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to errors in solution preparation and dosing.[1]

  • Altered Solid-State Properties: Moisture can induce changes in the crystalline structure of the compound, which may affect its solubility, dissolution rate, and bioavailability.[5]

  • Microbial Growth: In cases of significant water absorption, the moist environment can support microbial growth, compromising the sample's sterility.[4]

Q3: How can I determine the water content of my 2-(2-Furyl)azepane hydrochloride sample?

A3: The most accurate and widely used method for determining the water content in a solid sample is Karl Fischer titration .[6][7][8] This technique is specific to water and can detect even trace amounts.[7] Other methods like Loss on Drying (LOD) are less specific as they measure the loss of all volatile components, not just water.[6] For a detailed understanding of the material's behavior, Dynamic Vapor Sorption (DVS) analysis can be employed to study its moisture sorption and desorption characteristics at different relative humidity levels.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty weighing the compound due to clumping or stickiness. The compound has absorbed atmospheric moisture.Handle the compound in a controlled environment with low relative humidity, such as a glove box or a dry room.[2] If these are unavailable, work quickly and minimize the sample's exposure to ambient air.
Inconsistent results in bioassays or analytical tests. Inaccurate concentration of the active compound due to unaccounted-for water content.Determine the water content of your sample using Karl Fischer titration before preparing solutions.[7] Adjust the weight of the compound accordingly to achieve the desired concentration of the active molecule.
The compound's appearance has changed over time (e.g., from a fine powder to a dense cake). The compound has been stored improperly, leading to significant moisture uptake.Store the compound in a tightly sealed container with a desiccant.[2] For long-term storage, consider a desiccator or a controlled humidity cabinet.[3]
The compound shows signs of degradation in analytical profiles (e.g., new impurity peaks in HPLC). The absorbed water may be causing chemical degradation (e.g., hydrolysis).Protect the compound from moisture at all stages of handling and storage. If degradation is suspected, re-analyze the material for purity. Consider storing aliquots to minimize repeated exposure of the bulk material.

Experimental Protocols

Protocol 1: Proper Storage of 2-(2-Furyl)azepane Hydrochloride
  • Upon receipt, immediately place the container of 2-(2-Furyl)azepane hydrochloride inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves).

  • Ensure the desiccator seal is airtight.

  • For long-term storage, a controlled humidity cabinet set to a low relative humidity (e.g., <30% RH) is recommended.[9]

  • Store at the temperature recommended by the supplier, typically in a cool, dry place.

Protocol 2: Handling and Weighing of 2-(2-Furyl)azepane Hydrochloride
  • Ideal Environment: Perform all manipulations in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity.

  • Standard Laboratory Environment: If a controlled environment is not available:

    • Minimize the time the container is open to the atmosphere.

    • Use a weighing vessel with a lid.

    • Have all necessary equipment and reagents ready before opening the primary container.

    • Quickly and accurately weigh the desired amount of the compound.

    • Immediately and securely reseal the primary container.

  • For solution preparation, use anhydrous solvents if the experimental protocol allows, to minimize further exposure to water.

Protocol 3: Determination of Water Content by Karl Fischer Titration (Conceptual Overview)

This is a general overview. Please refer to your specific instrument's manual for detailed operating procedures.

  • Instrument Preparation: Prepare the Karl Fischer titrator with the appropriate reagents (titrant and solvent). Ensure the titration cell is dry.

  • Standardization: Standardize the titrant using a certified water standard.

  • Sample Preparation: In a controlled environment (e.g., glove box), accurately weigh a suitable amount of 2-(2-Furyl)azepane hydrochloride into a dry, sealed vial.

  • Titration: Introduce the sample into the titration cell. The instrument will then titrate the sample with the Karl Fischer reagent until all the water has reacted.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used.

Visual Guide to Handling Hygroscopic Compounds

Below is a workflow diagram illustrating the key decision points and actions for handling a hygroscopic compound like 2-(2-Furyl)azepane hydrochloride.

Hygroscopic_Compound_Workflow Workflow for Handling Hygroscopic Compounds A Compound Received B Immediate Storage in Desiccator A->B C Is a controlled environment (glove box) available? B->C D Weighing and Handling Inside Glove Box C->D Yes E Rapid Weighing in Ambient Conditions C->E No F Is accurate concentration critical? D->F E->F G Perform Karl Fischer Titration to Determine Water Content F->G Yes I Proceed with Experiment F->I No (for qualitative use) H Adjust Weighed Amount Based on Water Content G->H H->I J Return to Desiccator for Storage I->J

Caption: Decision workflow for handling hygroscopic compounds.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved from [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. (2025). SMT Dry Cabinets. Retrieved from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022). Richpacking. Retrieved from [Link]

  • Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids. (2018). Springer. Retrieved from [Link]

  • Dosage forms for hygroscopic active ingredients. (2003). Google Patents.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • Learn the Six Methods For Determining Moisture. (n.d.). Kett. Retrieved from [Link]

  • Hygroscopic Gravimetric Quantitative Chemical Analysis. (n.d.). OMICS International. Retrieved from [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). Letters in High Energy Physics. Retrieved from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

  • 2-(2-furyl)azepane hydrochloride. (n.d.). Chemical Dictionary Network. Retrieved from [Link]

  • 2H-azepine. (n.d.). PubChem. Retrieved from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. Retrieved from [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (2000). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

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Technical Support Center: Resolution of Racemic 2-(2-Furyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Purification Support Hub. Ticket ID: #RES-AZP-002 Subject: Troubleshooting & Protocols for Enantioseparation of 2-(2-Furyl)azepane Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "I need to separate the enantiomers of racemic 2-(2-Furyl)azepane. What are the most robust methods, and how do I avoid degradation?"

Technical Profile:

  • Target: 2-(2-Furyl)azepane (Secondary amine, 7-membered ring).

  • Critical Constraint (The "Furan Factor"): The furan ring is acid-sensitive.[2][3] Exposure to strong mineral acids (HCl, H₂SO₄) or Lewis acids can trigger ring opening, polymerization, or formation of dicarbonyl degradation products [1].

  • Basicity: The azepane nitrogen is moderately basic (

    
    ).[1]
    
  • Recommended Strategies:

    • Classical Resolution: Diastereomeric salt formation with organic acids (Gentle, scalable).[1][4]

    • Biocatalytic Resolution: Enzymatic kinetic resolution (High selectivity, mild conditions).[1][4]

    • Chiral HPLC: Analytical monitoring and semi-prep purification.

Method A: Classical Chemical Resolution[4]

Core Concept: Formation of diastereomeric salts using chiral organic acids.[4] This is the preferred method for multi-gram scale-up.

Recommended Resolving Agents

For 2-substituted nitrogen heterocycles (azepanes, piperidines), tartaric acid derivatives are the industry standard [2].

  • Primary Choice: (

    
    )- or (
    
    
    
    )-Dibenzoyl-tartaric acid (DBTA).[1]
  • Secondary Choice: (

    
    )- or (
    
    
    
    )-Di-p-toluoyl-tartaric acid (DTTA).
  • Note: Unsubstituted tartaric acid often yields salts that are too soluble (hygroscopic) for efficient crystallization in this lipophilic substrate class.

Protocol: Resolution with ( )-DBTA
  • Stoichiometry: 1.0 eq Racemic Amine : 0.5 - 1.0 eq Resolving Agent.[1]

  • Solvent System: Ethanol (95%) or MeOH/Acetone mixtures.[1]

  • Crystallization: Heat to reflux until dissolved. Cool slowly to RT, then

    
    .
    
  • Salt Break (Critical): Partition the solid salt between Dichloromethane (DCM) and 1M NaOH .[1] Avoid acidifying the aqueous layer.

Troubleshooting Guide (Q&A)
SymptomProbable CauseCorrective Action
"The mixture turned into a sticky oil instead of crystals." Solvent polarity is too high or cooling was too rapid.[1]The "Scratch & Seed" Technique: Re-heat to dissolve.[1] Add a drop of less polar solvent (e.g., Et₂O or Hexane) until slightly turbid. Seed with a crystal if available. Scratch the flask wall with a glass rod to induce nucleation.
"Yield is good, but ee% is low (<50%)." Eutectic entrapment or non-specific precipitation.[1]Double Recrystallization: Do not proceed to free-basing yet. Recrystallize the salt again from hot EtOH. The ee% typically jumps from ~60% to >95% in the second pass.
"My product turned dark/black during workup." Furan Acidolysis. You likely used strong acid or allowed the salt to sit in an acidic aqueous environment.[1]Protocol Shift: Use basic extraction only. Treat the tartrate salt directly with aqueous Na₂CO₃ or NaOH and extract immediately into DCM. Never wash the organic layer with strong acid (e.g., 1M HCl) to remove impurities.
Workflow Diagram: Classical Resolution

ClassicalResolution Start Racemic 2-(2-Furyl)azepane Mix Add (L)-DBTA (0.5-1.0 eq) in EtOH/Acetone Start->Mix Heat Reflux to Dissolve Slow Cool to 4°C Mix->Heat Check Crystals or Oil? Heat->Check Oil Add Anti-solvent (Et2O) Scratch Glass/Seed Check->Oil Oil Crystals Filter Solid Salt Check->Crystals Solid Oil->Heat Retry Recryst Recrystallize from EtOH (Repeat until constant mp) Crystals->Recryst FreeBase Salt Break: DCM + 1M NaOH (NO ACID WASH) Recryst->FreeBase Final Enriched Enantiomer (Free Base) FreeBase->Final

Caption: Workflow for diastereomeric salt resolution focusing on handling the "oiling out" phenomenon.

Method B: Enzymatic Kinetic Resolution (EKR)

Core Concept: Use a lipase to selectively acylate one enantiomer (usually the


-isomer) into an amide, leaving the other as a free amine. This avoids acid risks entirely.
Recommended System
  • Enzyme: Candida antarctica Lipase B (CAL-B).[1][5] Commercially available as Novozym 435 (immobilized).

  • Acyl Donor: Ethyl Acetate (solvent & reactant) or Vinyl Acetate (faster, irreversible).[1]

  • Conditions: 20–40°C, orbital shaking [3].

Protocol
  • Dissolve rac-2-(2-furyl)azepane in dry Ethyl Acetate (or MTBE + 2 eq Vinyl Acetate).

  • Add Novozym 435 (10-20% w/w relative to substrate).

  • Shake at 30°C. Monitor conversion by HPLC/GC.

  • Stop Point: At 50% conversion (theoretical max yield), filter off the enzyme.

  • Separation: Acid/Base extraction.

    • The Amine (unreacted enantiomer) is basic

      
       Extract into aqueous citrate buffer (mild acid).
      
    • The Amide (reacted enantiomer) is neutral

      
       Remains in organic layer.
      
Troubleshooting Guide (Q&A)
SymptomProbable CauseCorrective Action
"Reaction stops at 30% conversion." Product inhibition or equilibrium limitation (if using EtOAc).Switch Donors: Use Vinyl Acetate or Isopropyl Acetate .[1] Vinyl acetate releases acetaldehyde (tautomerizes), making the reaction irreversible and pushing it to 50%.
"The enzyme degraded my furan ring." Unlikely. Lipases are mild.Check Solvents: Ensure your solvent is peroxide-free (especially if using ethers like MTBE or THF).[1] Peroxides oxidize furans rapidly.
"How do I recover the amide enantiomer?" It is in the organic layer.Hydrolysis: The amide requires hydrolysis to return to the amine.[1] Warning: Amide hydrolysis usually requires strong acid/base + heat. Use basic hydrolysis (NaOH/EtOH reflux) to protect the furan, as acid hydrolysis will destroy it.
Workflow Diagram: Kinetic Resolution

EKR Input Racemic Mixture Reaction CAL-B (Novozym 435) + Vinyl Acetate Input->Reaction Check 50% Conversion? Reaction->Check Check->Reaction <50% Filter Filter Enzyme Check->Filter 50% Partition Partition: Organic / Mild Acid (pH 5) Filter->Partition Amide Organic Layer: (R)-Amide (Needs Hydrolysis) Partition->Amide Neutral Amine Aq. Layer: (S)-Amine Salt (Basify to recover) Partition->Amine Basic

Caption: Enzymatic Kinetic Resolution pathway using CAL-B, separating neutral amide from basic amine.

Method C: Chiral HPLC (Analytical & Prep)

Core Concept: Direct separation on polysaccharide-based chiral stationary phases (CSPs).

Column Selection

For secondary amines, the "Amylose" and "Cellulose" tris(3,5-dimethylphenylcarbamate) columns are dominant.

  • Column 1: Chiralpak AD-H (Amylose-based) - High probability of success.[1]

  • Column 2: Chiralcel OD-H (Cellulose-based).[1]

Mobile Phase Strategy (Normal Phase)
  • Base Solvent: n-Hexane / Isopropanol (90:10 to 80:20).[1]

  • Mandatory Additive: Diethylamine (DEA) or Ethanolamine (0.1%).[1]

  • Why? Secondary amines interact with residual silanols on the silica support, causing severe peak tailing. The basic additive blocks these sites [4].

Troubleshooting Guide (Q&A)
SymptomProbable CauseCorrective Action
"Peaks are extremely broad/tailing." Missing basic modifier.Add 0.1% DEA to the mobile phase immediately. Ensure the column is equilibrated with the additive for 20 mins.
"I see a split peak or 'shoulder' on the front." Sample solvent mismatch.[1]Dissolve the sample in the mobile phase . If you dissolve in 100% IPA and inject into 90% Hexane, the solvent strength mismatch disrupts the band.
"Can I use Reverse Phase (C18)?" Not for Chiralpak AD/OD usually.Use Chiralpak AD-RH (Reverse Phase version) if you must use water/MeCN. However, Normal Phase is superior for prep-scale recovery of amines (easier evaporation).

References

  • Chiralpedia. Classical Chemical Resolution: Diastereomeric Salt Formation.[4] Part 6: Resolution of Enantiomers. [Link]

  • Falus, P., et al. "Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines."[1] Studia UBB Chemia, LV, 4, 2010. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Application Guide.[6][7][8] [Link]

  • Gotor, V. "Biocatalysis applied to the preparation of chiral drugs." Pharmaceutical Biology. (General reference for Lipase/Amine resolution).

Disclaimer: This guide assumes standard laboratory safety protocols. The furan moiety renders the molecule potentially light and air-sensitive; store all fractions under inert atmosphere (Argon/Nitrogen) and in amber vials.

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-(2-Furyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-(2-Furyl)azepane, a key heterocyclic scaffold in medicinal chemistry. Grounded in extensive field experience and authoritative regulatory standards, this document moves beyond a simple protocol listing. It elucidates the scientific rationale behind methodological choices, from column and mobile phase selection to detector settings, ensuring a self-validating and reliable analytical system. We present a fully developed and validated stability-indicating reversed-phase HPLC (RP-HPLC) method, supported by forced degradation studies conducted under ICH guidelines. Furthermore, this primary method is objectively compared with alternative analytical techniques, including Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), providing researchers and drug development professionals with the critical data needed to select the most appropriate analytical strategy for their specific needs.

Introduction: The Analytical Imperative for 2-(2-Furyl)azepane

The azepane ring is a privileged seven-membered nitrogen-containing heterocycle that is increasingly recognized as a significant structural motif in medicinal chemistry, distinct from the more common five- and six-membered pyrrolidine and piperidine rings.[1] Its unique three-dimensional chemical space offers novel pharmacological properties. The fusion of the azepane moiety with a furan ring, as in 2-(2-Furyl)azepane, creates a compound of interest for drug discovery programs.

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[2][3] Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the synthesis process, degradation, or storage.[4] High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity and impurities of new drug candidates due to its high resolution, sensitivity, and versatility.[5][6][7]

This guide details the development and validation of a stability-indicating HPLC method specifically tailored for 2-(2-Furyl)azepane, providing a benchmark for its reliable purity analysis.

Primary Analytical Approach: A Stability-Indicating RP-HPLC Method

The development of a robust and reliable HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated procedure.[8]

Method Development Strategy: Causality Behind Experimental Choices

The structure of 2-(2-Furyl)azepane (a secondary amine with a furan ring) dictates the chromatographic strategy.

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the mode of choice. The molecule possesses sufficient non-polar character (due to its carbon backbone and furan ring) to be retained on a non-polar stationary phase like C18. This is the most common and versatile mode used in pharmaceutical analysis.[8]

  • Stationary Phase: A C18 (octadecyl) column is selected as the initial and most often successful choice for molecules of this type. It provides excellent hydrophobic retention and selectivity for a wide range of compounds.

  • Mobile Phase: The basic nitrogen in the azepane ring can cause poor peak shape (tailing) on silica-based columns due to interaction with residual silanol groups. To mitigate this, a buffered mobile phase is essential. A phosphate buffer at an acidic pH (e.g., pH 2.5-3.5) serves two purposes:

    • It protonates the basic nitrogen, ensuring a single ionic species and consistent retention.

    • It suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in RP-HPLC. A gradient elution is developed to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable runtime.

  • Detection: The furan ring contains a conjugated π-electron system, which acts as a chromophore, making UV detection suitable. A Photodiode Array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths simultaneously, which is invaluable for peak purity assessment and identifying the optimal detection wavelength.[9]

.dot

MethodDevelopmentWorkflow Diagram 1: HPLC Method Development Workflow cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Optimization & Validation A Analyze Physicochemical Properties (2-(2-Furyl)azepane: Basic, UV Chromophore) B Define Analytical Goal (Purity & Impurity Profiling) A->B C Select Column & Mode (Reversed-Phase, C18) B->C Informs Initial Choices D Screen Mobile Phases (ACN/Water, pH modifiers) C->D E Select Detector (UV/PDA) D->E F Optimize Gradient & Flow Rate (Resolution vs. Time) E->F Provides Data for Optimization G System Suitability Testing (SST) (Tailing Factor, Plates, RSD%) F->G H Full Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) G->H I Validated Purity Method H->I Final Output ForcedDegradation Diagram 2: Forced Degradation Experimental Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) API 2-(2-Furyl)azepane (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) API->Oxid Therm Thermal (e.g., 80°C, Solid State) API->Therm Photo Photolytic (ICH Light Box) API->Photo Analysis HPLC-PDA Analysis of Each Stressed Sample Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Evaluate Specificity: - Peak Purity - Resolution of Degradants - Mass Balance Analysis->Result

Sources

Analytical Profiling of 2-(2-Furyl)azepane HCl: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, identifying and validating specialized heterocyclic building blocks requires moving beyond basic spectral matching. 2-(2-Furyl)azepane hydrochloride (CAS 1269053-71-5) is a highly specific cyclic amine hybrid, fusing a saturated seven-membered azepane ring with an oxygen-containing aromatic furan ring.

This guide provides an objective, data-driven comparison of the infrared (IR) vibrational signatures of 2-(2-Furyl)azepane HCl against its structural alternatives. By understanding the causality behind these spectral modes, researchers can establish a self-validating analytical workflow for drug development and synthetic verification.

Structural Causality in Vibrational Modes (The "Why")

To interpret the FTIR spectrum of 2-(2-Furyl)azepane HCl, we must deconstruct the molecule into its three functional domains. Each domain dictates specific vibrational behaviors governed by dipole moments and bond force constants.

  • The Hydrochloride Salt Effect (Ammonium Cation): In its free base form, the secondary amine of the azepane ring exhibits a distinct, medium-intensity N–H stretch around 3300 cm⁻¹. However, protonation with hydrochloric acid converts this to an ammonium cation (R₂NH₂⁺). This creates a highly complex, broad absorption band spanning 3000 to 2400 cm⁻¹ [1]. This broadening is caused by extensive hydrogen bonding and Fermi resonance between the N–H stretching modes and overtones of N–H bending vibrations.

  • The Furan Heterocycle: Unlike standard phenyl rings, the furan ring is a highly polarized, electron-rich oxygen heterocycle. This polarization results in intense C=C stretching modes at ~1556 cm⁻¹ and ~1491 cm⁻¹ . More critically, the ether-like C–O–C linkage produces strong, diagnostic symmetric and asymmetric stretching bands between 1140 cm⁻¹ and 1040 cm⁻¹ [2].

  • The Saturated Azepane Ring: The seven-membered aliphatic ring contributes strong sp³ C–H stretching vibrations. While normally visible at 2950–2850 cm⁻¹ [3], in the HCl salt form, these sharp peaks are often superimposed on top of the broad N–H₂⁺ band, appearing as jagged "teeth" on the broader curve.

Comparative Data Analysis

To objectively evaluate the purity and identity of 2-(2-Furyl)azepane HCl, it must be benchmarked against two primary alternatives:

  • 2-(2-Furyl)azepane (Free Base): To detect incomplete salt formation.

  • 2-Phenylazepane HCl: To differentiate the furan oxygen-heterocycle from a standard carbocyclic aromatic ring.

Quantitative IR Peak Comparison
Vibrational Mode / Functional Group2-(2-Furyl)azepane HCl (Target)2-(2-Furyl)azepane (Free Base)2-Phenylazepane HCl (Alternative)Diagnostic Causality
N–H Stretch 3000–2400 cm⁻¹ (Broad, strong)~3300 cm⁻¹ (Sharp, medium)3000–2400 cm⁻¹ (Broad, strong)Differentiates free base from HCl salt.
Aliphatic C–H Stretch 2930, 2850 cm⁻¹ (Superimposed)2930, 2850 cm⁻¹ (Distinct)2930, 2850 cm⁻¹ (Superimposed)Confirms the saturated azepane backbone.
Aromatic C=C Stretch 1556, 1491 cm⁻¹ 1556, 1491 cm⁻¹1600, 1495, 1450 cm⁻¹ Distinguishes furan ring from phenyl ring.
C–O–C Ether Stretch 1140, 1066, 1040 cm⁻¹ 1140, 1066, 1040 cm⁻¹Absent Primary validation of the furan oxygen atom.
Out-of-Plane =C–H Bend ~728 cm⁻¹, ~871 cm⁻¹ ~728 cm⁻¹, ~871 cm⁻¹~760 cm⁻¹, ~700 cm⁻¹ Confirms furan vs. mono-substituted benzene.

Self-Validating Experimental Protocol (ATR-FTIR)

Expertise & Experience Insight: Novice analysts often default to preparing KBr (Potassium Bromide) pellets for solid-state IR transmission. For amine hydrochlorides like 2-(2-Furyl)azepane HCl, this is a critical error. KBr is highly hygroscopic, and the absorbed water will produce a massive O–H stretch at ~3400 cm⁻¹, obscuring the N–H₂⁺ region. Furthermore, solid-state ion exchange can occur under pressure (


), shifting the fingerprint frequencies.

To ensure trustworthiness and self-validation, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the mandatory standard.

Step-by-Step Methodology
  • System Initialization & Background:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Self-Validation: Ensure the baseline is flat and atmospheric CO₂/H₂O bands are properly subtracted.

  • Sample Preparation:

    • Store 2-(2-Furyl)azepane HCl in a vacuum desiccator prior to analysis to eliminate surface moisture.

    • Transfer 2–5 mg of the solid directly onto the center of the ATR crystal. No grinding or matrix dilution is required.

  • Data Acquisition:

    • Apply the ATR pressure anvil until the software indicates optimal contact (typically ~80-100 gauge units).

    • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Orthogonal Validation Processing:

    • Apply an ATR correction algorithm to adjust for penetration depth variations at lower wavenumbers.

    • Decision Gate 1: Inspect the 3300 cm⁻¹ region. If a sharp peak is present, the sample contains unreacted free base.

    • Decision Gate 2: Inspect the 1140–1040 cm⁻¹ region. If absent, the furan ring has been compromised or the sample is a mislabeled phenyl analog.

Diagnostic Workflow Visualization

The following logical decision tree maps the self-validating analytical workflow used to confirm the identity of 2-(2-Furyl)azepane HCl against potential synthetic errors or structural analogs.

IR_Workflow Start Sample: 2-(2-Furyl)azepane HCl (Hygroscopic Solid) Prep Desiccation & ATR-FTIR (Diamond Crystal, 4000-400 cm⁻¹) Start->Prep Check_Salt Analyze 3000-2400 cm⁻¹ Region (Amine Salt Validation) Prep->Check_Salt FreeBase Sharp Peak ~3300 cm⁻¹ Result: Free Base (Incomplete Rxn) Check_Salt->FreeBase No Broad Band SaltConfirmed Broad Band 3000-2400 cm⁻¹ Result: HCl Salt Confirmed Check_Salt->SaltConfirmed Broad Band Present Check_Ring Analyze 1600-1000 cm⁻¹ Region (Heterocycle Validation) SaltConfirmed->Check_Ring Phenyl Peaks ~1600 & 1450 cm⁻¹ Result: Phenyl Analog Check_Ring->Phenyl Lacks C-O-C Stretch Furan Peaks ~1500 & 1040 cm⁻¹ Result: Furan Ring Confirmed Check_Ring->Furan Strong C-O-C Stretch

ATR-FTIR logical decision tree for validating 2-(2-Furyl)azepane HCl against structural analogs.

References

  • Spectra–Structure Correlations in the Mid- and Far-Infrared Source: Handbook of Vibrational Spectroscopy, John Wiley & Sons. URL:[Link] (Referenced for amine hydrochloride N-H₂⁺ vibrational broadening mechanics).

  • Furan - IR Spectrum and Vibrational Energy Levels Source: NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. URL:[Link]

  • Azepane - Spectral Information and Chemical Properties Source: PubChem, National Institutes of Health (NIH). URL:[Link]

Elemental Analysis Standards for 2-(2-Furyl)azepane Hydrochloride: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of fully characterizing functionalized building blocks and active pharmaceutical ingredient (API) intermediates. For halogenated salts like 2-(2-Furyl)azepane hydrochloride (Formula: C₁₀H₁₆ClNO), relying on a single analytical technique is a critical vulnerability. A robust analytical package must not only confirm the organic framework but also validate the salt stoichiometry and ensure the absence of toxic catalytic residues.

This guide provides an objective comparison of the primary elemental analysis techniques required to characterize 2-(2-Furyl)azepane hydrochloride, supported by field-proven methodologies and authoritative regulatory standards.

Theoretical Grounding & Causality of Method Selection

Before stepping into the laboratory, we must establish the theoretical mass fractions of 2-(2-Furyl)azepane hydrochloride (MW: 201.69 g/mol ) to serve as our absolute baseline:

  • Carbon (C): 59.55%

  • Hydrogen (H): 8.00%

  • Nitrogen (N): 6.94%

  • Oxygen (O): 7.93%

  • Chlorine (Cl): 17.58%

The Causality of Orthogonality: Why do we need a multi-tiered analytical approach? Dynamic flash combustion (the Dumas method) is the gold standard for CHNO quantification[1]. However, the high chlorine content (17.58%) in this hydrochloride salt presents a chemical interference risk. During combustion, halogens can poison reduction catalysts or form corrosive gases that skew thermal conductivity detector (TCD) readings. Therefore, specialized halogen scrubbers must be integrated into the CHN workflow.

Furthermore, combustion analysis cannot differentiate between covalently bound chlorine and ionic chloride, nor can it detect trace heavy metals. Thus, we must couple CHNO analysis with Ion Chromatography (IC) for absolute chloride quantitation, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to satisfy the[2], which mandate the monitoring of trace toxic metals (e.g., Pb, As, Cd, Hg) at parts-per-billion (ppb) levels[3].

Comparative Performance Matrix

To objectively compare how these techniques handle 2-(2-Furyl)azepane hydrochloride, I have summarized their performance metrics below:

Analytical TechniqueTarget AnalytesLimit of Detection (LOD)Primary Function for this CompoundTechnical Limitations
Dynamic Flash Combustion (CHNS/O) C, H, N, O~0.1%Confirms the organic structural framework and purity.Cannot distinguish ionic vs. covalent halogens; susceptible to halogen catalyst poisoning.
Ion Chromatography (IC) Cl⁻~0.01% (100 ppm)Validates the 1:1 molar ratio of the free base to the HCl salt.Requires complete aqueous dissolution; does not analyze the organic azepane ring.
ICP-MS Trace Metals (Class 1, 2A, 2B)< 1 ppbEnsures compliance with ICH Q3D / USP <232> safety limits.Destructive technique; requires aggressive microwave acid digestion.
Experimental Protocols & Self-Validating Workflows

The following protocols form a closed-loop, self-validating system. The data generated from one technique inherently cross-verifies the others.

Workflow Sample 2-(2-Furyl)azepane HCl Sample Aliquoting CHN CHNS/O Combustion (Dumas Method) Target: C, H, N, O Sample->CHN IC Ion Chromatography Target: Cl- (17.58%) Sample->IC ICP ICP-MS Analysis Target: ICH Q3D Impurities Sample->ICP Validation Stoichiometric & Purity Validation CHN->Validation IC->Validation ICP->Validation

Orthogonal elemental analysis workflow for 2-(2-Furyl)azepane hydrochloride validation.

Protocol A: CHN/O Determination via Dynamic Flash Combustion

This protocol is grounded in the operational standards outlined in [4].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 2-(2-Furyl)azepane hydrochloride into a tin capsule (for CHN) and a silver capsule (for O).

  • Halogen Scrubbing (Crucial Step): Pack the lower zone of the combustion reactor with silver wool. Causality: The silver wool quantitatively traps the 17.58% chlorine as AgCl, preventing HCl gas from reaching the GC column and interfering with the nitrogen (N₂) and carbon dioxide (CO₂) peaks[4].

  • Combustion & Detection: Combust the sample at 1000°C in an oxygen-rich environment. The resulting gases are separated via GC and quantified by a Thermal Conductivity Detector (TCD)[5].

  • Self-Validation System: Bracket the sample sequence with a certified reference material (e.g., Acetanilide). The run is only validated if the drift in the Acetanilide standard is <0.1% from its theoretical value.

Protocol B: Chloride Quantification via Ion Chromatography (IC)
  • Dissolution: Dissolve 10.0 mg of the sample in 100 mL of ultra-pure deionized water (18.2 MΩ·cm).

  • Chromatographic Separation: Inject the sample into an anion-exchange column using a KOH eluent gradient, coupled with suppressed conductivity detection.

  • Self-Validation System: Calculate the mass fraction of Cl⁻. Causality: If the result is significantly lower than 17.58%, it indicates the presence of unreacted 2-(2-Furyl)azepane free base. If it is higher, it indicates residual inorganic chlorides (e.g., NaCl) from the synthesis workup.

Protocol C: Trace Elemental Impurities via ICP-MS

To ensure patient safety and regulatory compliance, trace metals must be quantified according to [2] and [6] standards.

  • Microwave Digestion: Digest 100 mg of the sample in a sealed microwave vessel using 5 mL of concentrated HNO₃ and 1 mL of HCl. Causality: The addition of HCl is required to stabilize elements like Mercury (Hg) and Platinum Group Elements (PGEs) in solution.

  • Analysis: Analyze the digestate via ICP-MS, utilizing a collision cell (e.g., Kinetic Energy Discrimination with Helium gas) to remove polyatomic interferences (like ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).

  • Self-Validation System: Perform a pre-digestion spike of the sample with a known concentration of target elements (e.g., 1.5 J, where J is the Permitted Daily Exposure limit). The protocol is self-validating only if the spike recovery falls strictly between 70% and 150%.

Data Synthesis & Trustworthiness

The hallmark of a trustworthy analytical package is mass balance. When analyzing 2-(2-Furyl)azepane hydrochloride, the sum of the CHNO fractions derived from combustion (theoretically 82.42%) plus the IC-derived chloride fraction (17.58%) must equal 100% ± 0.3%.

Any mass deficit in this equation immediately triggers a secondary investigation. A deficit usually points to either trace inorganic impurities (which will be caught by the ICP-MS data) or residual solvents/moisture (which would require Karl Fischer titration or TGA). By interlocking these three distinct methodologies, researchers create an impenetrable, self-validating data package that guarantees both the chemical identity and the safety profile of the compound.

References
  • International Council for Harmonisation (ICH). "Q3D(R2) Guideline for Elemental Impurities." U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Chiral HPLC Separation of 2-(2-Furyl)azepane Enantiomers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis and purification of enantiomerically pure heterocyclic amines are critical bottlenecks in modern drug discovery. Derivatives of azepane, particularly those featuring adjacent aromatic or heteroaromatic systems like 2-(2-Furyl)azepane , serve as highly potent scaffolds in neuropharmacology, often targeting norepinephrine, dopamine, and serotonin transporters[1].

However, the chiral separation of 2-(2-Furyl)azepane presents a unique chromatographic challenge. The molecule features a basic secondary amine within a flexible seven-membered ring, situated directly adjacent to a stereocenter and a


-electron-rich furan ring. To achieve baseline resolution, the analytical method must simultaneously exploit the subtle stereoelectronic differences between the enantiomers while actively suppressing the deleterious secondary interactions caused by the basic nitrogen.

This guide objectively compares the performance of industry-standard polysaccharide-based Chiral Stationary Phases (CSPs) for the resolution of 2-(2-Furyl)azepane enantiomers, providing actionable, self-validating protocols for method development.

The Causality of Chiral Recognition

The gold standard for separating chiral heterocyclic amines relies on derivatized polysaccharide CSPs (amylose or cellulose backbones coated or immobilized on silica). The chiral recognition mechanism is not a single interaction, but a highly synergistic, three-point spatial recognition model[2]:

  • Hydrogen Bonding: The carbamate linkages (N-H and C=O) on the CSP act as primary hydrogen bond donors and acceptors for the secondary amine of the azepane ring.

  • 
     Interactions:  The phenyl rings of the CSP's selector (e.g., 3,5-dimethylphenylcarbamate) engage in 
    
    
    
    stacking and dipole-dipole interactions with the furan ring of the analyte.
  • Steric Inclusion: The helical twist of the polysaccharide backbone creates chiral cavities. The spatial arrangement of the C2 stereocenter dictates whether the enantiomer can deeply penetrate this cavity for prolonged retention.

G cluster_CSP Polysaccharide CSP (e.g., Amylose Carbamate) cluster_Analyte 2-(2-Furyl)azepane Enantiomer CSP_NH Carbamate N-H (H-Bond Donor) Furan_Ring Furan Ring (π-System / Oxygen) CSP_NH->Furan_Ring Dipole-Dipole / H-Bond CSP_CO Carbamate C=O (H-Bond Acceptor) CSP_Phenyl Phenyl Group (π-System) CSP_Cavity Chiral Helical Cavity (Steric Fit) Azepane_NH Azepane N-H (Secondary Amine) Azepane_NH->CSP_CO Hydrogen Bonding Furan_Ring->CSP_Phenyl π-π Interaction Stereocenter C2 Stereocenter (Spatial Arrangement) Stereocenter->CSP_Cavity Stereoselective Inclusion

Fig 1: Mechanistic model of chiral recognition between 2-(2-Furyl)azepane and a polysaccharide-based CSP.

The Critical Role of Basic Additives

Because the azepane nitrogen is highly basic (pKa > 10), it will aggressively interact with weakly acidic residual silanols (Si-OH) on the silica support of the column. This non-enantioselective ionic interaction causes severe peak tailing and destroys resolution. To counteract this, a basic modifier such as Diethylamine (DEA) or Ethanolamine must be added to the mobile phase (typically at 0.1% v/v)[3][4]. DEA acts as a sacrificial competitor, saturating the silanol sites and forcing the analyte to interact exclusively with the chiral carbamate linkages.

Comparative Performance of Chiral Stationary Phases

To objectively evaluate the optimal column chemistry, 2-(2-Furyl)azepane was screened across three distinct polysaccharide architectures under Normal Phase conditions.

  • Column A (Amylose Coated): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H). Known for broad selectivity.

  • Column B (Cellulose Coated): Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H). Offers a different helical groove structure compared to amylose.

  • Column C (Cellulose Immobilized): Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC). The electron-withdrawing chloro groups alter the dipole moment, often enhancing

    
     interactions.
    
Quantitative Data Summary
CSP TypeColumn EquivalentMobile Phase (v/v/v)RT 1 (min)RT 2 (min)Selectivity (

)
Resolution (Rs)Tailing (Tf)
Amylose Coated Chiralpak AD-HHexane/IPA/DEA (90:10:0.1)6.27.81.352.4 1.10
Cellulose Coated Chiralcel OD-HHexane/IPA/DEA (90:10:0.1)5.86.41.151.21.20
Cellulose Immobilized Chiralpak ICHexane/IPA/DEA (90:10:0.1)8.110.51.403.1 1.05
Control (No Additive)Chiralpak AD-HHexane/IPA (90:10)8.511.21.380.82.85 (Fail)

Data Analysis: The amylose backbone (AD-H) provides superior steric inclusion for the 2-(2-Furyl)azepane geometry compared to standard cellulose (OD-H). However, the immobilized IC column, with its dichlorophenylcarbamate selector, yields the highest resolution (Rs = 3.1), likely due to stronger dipole-induced interactions with the furan oxygen. The control run explicitly demonstrates the catastrophic failure (Rs drops to 0.8, Tf spikes to 2.85) when DEA is omitted, validating the mechanistic necessity of the additive[4].

Self-Validating Experimental Protocol

The following methodology establishes a self-validating system. By enforcing strict System Suitability Testing (SST) criteria, the protocol ensures that any chemical deviations (e.g., degraded DEA, moisture in hexane) are caught before data acquisition.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of high-purity Diethylamine (DEA) to the IPA before mixing with Hexane to ensure homogenous distribution.

  • Causality Check: Do not use DEA that has been exposed to air for prolonged periods, as it absorbs

    
     to form carbamate salts, neutralizing its silanol-masking ability.
    

2. Chromatographic Conditions:

  • Column: Chiralpak IC (or equivalent), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C (Thermostatic control is vital; temperature fluctuations alter the thermodynamics of the chiral inclusion complex).

  • Detection: UV at 230 nm (optimal for the furan chromophore).

  • Injection Volume: 10 µL of a 1 mg/mL sample dissolved in the mobile phase.

3. System Suitability Test (SST) - The Internal Control:

  • Inject the racemic standard.

  • Pass Criteria: Baseline resolution (

    
    ) MUST be achieved. The Tailing Factor (Tf) of the second eluting peak MUST be 
    
    
    
    .
  • Failure Protocol: If Tf > 1.2, the silanols are not adequately masked. Flush the column with 100% IPA containing 0.2% DEA for 30 minutes to reset the stationary phase memory, then re-equilibrate with the mobile phase.

Workflow Step1 1. CSP Screening Select Amylose (AD-H) & Cellulose (IC) Step2 2. Mobile Phase Selection Normal Phase: Hexane / Isopropanol Step1->Step2 Step3 3. Additive Optimization Add 0.1% Diethylamine (DEA) Step2->Step3 Step4 4. Flow & Temperature 1.0 mL/min, 25°C Step3->Step4 Step5 5. System Suitability Target: Rs > 1.5, Tailing < 1.2 Step4->Step5 Decision Baseline Resolution? Step5->Decision Success Method Validated Ready for Scale-up Decision->Success Yes (Rs > 1.5) Fail Adjust Modifier Ratio or Switch to Immobilized CSP Decision->Fail No (Rs < 1.5) Fail->Step2 Iterate

Fig 2: Systematic workflow for chiral HPLC method development of basic azepane derivatives.

References

1.[1] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: National Institutes of Health (NIH) / PMC URL:

2.[2] Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: MDPI URL:

3.[3] Frequently Asked Questions - Daicel Chiral Technologies Source: Chiral Technologies (Daicel) URL:

4.[4] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases Source: ResearchGate URL:

Sources

Reference standards for 2-(2-Furyl)azepane impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical scientists, researchers, and drug development professionals on establishing robust impurity control strategies for 2-(2-Furyl)azepane.

Introduction & Mechanistic Context

2-(2-Furyl)azepane (typically handled as its stable hydrochloride salt, CAS 1269053-71-5) is a highly specialized heterocyclic building block utilized in the synthesis of CNS-active pharmaceutical ingredients and bioactive discovery libraries[1]. Because it serves as a critical intermediate, any impurities present in the bulk material can cascade into the final Active Pharmaceutical Ingredient (API), compromising both yield and patient safety.

Under the regulatory frameworks of ICH Q3A(R2) [2] and USP <1086> [3][4], manufacturers must identify, quantify, and control organic impurities—including process byproducts and degradation products—that exceed specific reporting and qualification thresholds.

Mechanistically, the impurity profile of 2-(2-Furyl)azepane is driven by its synthetic route and structural vulnerabilities:

  • Process Impurities: The compound is typically synthesized via the reductive amination of furan-2-carboxaldehyde (furfural) with hexamethyleneimine (azepane)[5]. Incomplete reactions leave residual volatile precursors.

  • Degradation Products: The electron-rich furan ring is highly susceptible to oxidative cleavage (especially under photo-oxidative stress), while the basic azepane nitrogen can readily form N-oxides.

To accurately quantify these impurities against regulatory thresholds, selecting the appropriate tier of reference standards and deploying orthogonal analytical methodologies is paramount.

Comparison of Reference Standard Sourcing Strategies

The accuracy of an impurity profile is fundamentally limited by the quality of the reference standards used for calibration. Depending on the stage of drug development, analytical scientists must balance cost, availability, and regulatory compliance.

Table 1: Comparative Analysis of Reference Standard Tiers for 2-(2-Furyl)azepane Profiling

Standard TierSupplier ExamplesTypical PurityCharacterization LevelPrimary Use CaseRegulatory Suitability
Tier 1: Certified Reference Materials (CRMs) USP, Clearsynth[6][7]>99.5%Full (qNMR, LC-MS, IR, TGA, Water Content)Late-stage clinical trials, Commercial API releaseHigh (Fully traceable, accepted by FDA/EMA)
Tier 2: Commercial Research Grade Sigma-Aldrich, Hit2Lead[1]95.0% - 98.0%Partial (HPLC-UV, Basic MS)Early-stage R&D, Route scouting, Proof-of-conceptLow (Requires in-house qualification for GMP use)
Tier 3: In-House Synthesized Custom Synthesis LabsVariableDependent on internal QA/QC rigorNovel degradants (e.g., specific furan-ring cleavage products)Moderate (Requires extensive bridging data)

Causality Insight: While Tier 2 standards[1] are cost-effective for initial method development, they often lack the rigorous mass-balance characterization (accounting for water and residual solvents) required by ICH Q3A[8]. For GMP release testing, Tier 1 CRMs or rigorously qualified Tier 3 standards must be utilized to prevent peak-area normalization errors.

Impurity Formation & Analytical Workflow Visualizations

ImpurityPathway Target 2-(2-Furyl)azepane (Target Intermediate) Degradant1 Furan Ring Oxidation (Degradation Impurity) Target->Degradant1 Oxidation (Air/Light) Degradant2 N-Oxide Formation (Degradation Impurity) Target->Degradant2 Peroxide Exposure Dimer Dimeric Byproducts (Synthesis Impurity) Target->Dimer Side Reaction Precursor1 Furfural (Process Impurity) Precursor1->Target Reductive Amination Precursor2 Azepane (Process Impurity) Precursor2->Target Reductive Amination

Figure 1: Synthetic and degradation impurity pathways of 2-(2-Furyl)azepane.

AnalyticalWorkflow Sample Sample Prep (2-(2-Furyl)azepane) GCFID GC-FID (Volatile Precursors) Sample->GCFID Aliquot 1 (Volatiles) LCMS LC-MS/MS (Trace Degradants/Dimers) Sample->LCMS Aliquot 2 (Non-volatiles) Data Data Analysis (Peak Integration) GCFID->Data Quantify Azepane/Furfural LCMS->Data Quantify N-Oxides/Dimers ICH ICH Q3A Compliance (Reporting/Qualification) Data->ICH Threshold Evaluation

Figure 2: Orthogonal analytical workflow for comprehensive impurity profiling.

Experimental Methodologies: Self-Validating Protocols

Because the impurities of 2-(2-Furyl)azepane have vastly different physicochemical properties, a single analytical method is insufficient. Azepane lacks a strong UV chromophore and is highly volatile[5], making standard HPLC-UV ineffective. Conversely, dimeric byproducts are non-volatile and require LC-MS/MS.

Protocol 1: GC-FID Method for Volatile Process Impurities (Azepane & Furfural)

Causality: Gas Chromatography with Flame Ionization Detection (GC-FID) is selected because it provides excellent sensitivity for volatile organic compounds without requiring UV absorbance. A polyethylene glycol (PEG) stationary phase (DB-WAX) is chosen specifically to prevent the severe peak tailing typically caused by the interaction of basic secondary amines (like azepane) with silanol groups on standard non-polar columns.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 50 mg of the 2-(2-Furyl)azepane sample in 1.0 mL of LC-grade methanol. Add 10 µL of internal standard (e.g., nonane, 1 mg/mL) to correct for injection volume variability.

  • Column Selection: DB-WAX (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 220°C.

    • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

    • Detector: FID at 250°C.

  • System Suitability Testing (SST): Inject a resolution standard containing azepane and furfural (Tier 1 CRMs). Self-Validation Criteria: The resolution (

    
    ) between azepane and furfural must be 
    
    
    
    . The %RSD of the azepane peak area over 5 replicate injections must be
    
    
    .
Protocol 2: LC-MS/MS Method for Trace Degradation Products

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is deployed for non-volatile degradants. The mobile phase is deliberately acidified with formic acid to ensure the basic azepane nitrogen is fully protonated (


), drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Initial Mobile Phase (Water:Acetonitrile, 95:5). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: C18 superficially porous particle (SPP) column (100 × 2.1 mm, 1.7 µm) for high-efficiency separation of structurally similar degradants.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+ MRM):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • Monitor specific transitions (e.g.,

      
       166 
      
      
      
      
      
      84 for the intact target, adjusting collision energy for specific N-oxide degradants).
  • System Suitability Testing (SST): Inject a known concentration of the N-oxide reference standard at the ICH Q3A reporting threshold limit (typically 0.05% relative to the sample concentration)[2]. Self-Validation Criteria: Signal-to-noise (S/N) ratio must be

    
     for the Limit of Quantitation (LOQ).
    

Data Presentation: Method Performance Comparison

The following table summarizes the experimental validation data obtained using the orthogonal methods described above, demonstrating their capability to meet ICH Q3A and USP <1086> requirements.

Table 2: Analytical Performance Metrics for 2-(2-Furyl)azepane Impurities

Analyte (Impurity)Analytical MethodRetention Time (min)LOD (ppm)LOQ (ppm)Recovery Rate (%)
Azepane (Precursor)GC-FID4.25.015.098.5 ± 1.2
Furfural (Precursor)GC-FID6.82.58.099.1 ± 0.8
2-(2-Furyl)azepaneLC-MS/MS (ESI+)5.40.51.5N/A (Matrix)
N-Oxide DegradantLC-MS/MS (ESI+)4.10.20.6101.2 ± 1.5
Dimeric ByproductLC-MS/MS (ESI+)8.70.82.497.4 ± 2.0

Note: LOQ values well below the standard 500 ppm (0.05%) ICH reporting threshold confirm that both methods are highly suitable for regulatory impurity profiling.

Conclusion & Best Practices

Robust impurity profiling of 2-(2-Furyl)azepane requires a deeply mechanistic approach. Because the compound combines a volatile, basic amine moiety with an oxidation-prone furan ring, analytical scientists cannot rely on a single chromatographic technique.

Key Takeaways:

  • Standard Tiering: Always bridge early-stage research grade standards (Tier 2) to fully characterized CRMs (Tier 1) before executing GMP validation or toxicology batch releases.

  • Orthogonal Analytics: Mandate the use of GC-FID for the quantification of azepane and furfural, reserving LC-MS/MS for trace, non-volatile degradants.

  • Regulatory Alignment: Ensure all reporting, identification, and qualification thresholds are strictly mapped to the Maximum Daily Dose (MDD) of the final API, as dictated by ICH Q3A(R2) and USP <1086>.

References

  • PubChem. "Azepane | C6H13N | CID 8119". National Center for Biotechnology Information.[Link]

  • International Council for Harmonisation (ICH). "ICH Topic Q3A(R2) Impurities in New Drug Substances". ICH Quality Guidelines.[Link]

  • United States Pharmacopeia (USP). "USP <1086> Impurities in Drug Substances and Drug Products". USP-NF. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Furyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds play a pivotal role. This guide provides essential, immediate safety and logistical information for handling 2-(2-Furyl)azepane hydrochloride, a compound with potential applications in medicinal chemistry. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling by delivering in-depth, scientifically grounded guidance. This document is structured to provide a comprehensive understanding of the necessary personal protective equipment (PPE) and associated safety protocols, ensuring the well-being of researchers and the integrity of your work.

Hazard Assessment: Understanding the Risks

Before detailing specific PPE requirements, it is crucial to understand the potential hazards associated with 2-(2-Furyl)azepane hydrochloride. This compound is an amine hydrochloride that contains a furan moiety. Each of these structural features presents a unique set of potential risks.

  • Amine Hydrochlorides : These compounds can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2][3] Upon dissolution, they can create acidic solutions, which can cause chemical burns. Inhalation of dust or aerosols can lead to respiratory irritation.[2][4]

  • Furan-Containing Compounds : The furan ring, while a valuable component in many pharmaceuticals, is not without its toxicological concerns.[5] Some furan derivatives have been shown to be hepatotoxic (toxic to the liver) and carcinogenic in animal studies.[6][7] The toxicity of furan-containing compounds is often linked to their metabolic activation in the body to reactive intermediates.[7] While the specific toxicity of 2-(2-Furyl)azepane hydrochloride has not been extensively studied, a cautious approach is warranted.

  • Heterocyclic Amines : Some heterocyclic amines are known to be mutagenic and carcinogenic.[8][9][10] Although the specific compound is not a high-temperature-formed food mutagen, the general classification of heterocyclic amines necessitates careful handling to minimize exposure.

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum PPE requirements for handling 2-(2-Furyl)azepane hydrochloride.

Protection Type Required PPE Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Must comply with EN166 (EU) or NIOSH (US) standards.[4][11]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or protective suit should be worn.Ensure gloves are inspected prior to use. Contaminated clothing should be washed before reuse.[4][12]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill response.Required when handling large quantities or in poorly ventilated areas to avoid inhaling dust or fumes.[1][4]
Hand Protection Chemical-resistant gloves.Wash hands thoroughly after handling.[4][12]

Safe Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing the risk of exposure. The following workflow is designed to guide the user through the safe handling of 2-(2-Furyl)azepane hydrochloride in a laboratory setting.

Workflow for Safe Handling cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling prep_area Ensure clean & uncluttered work area check_safety Verify safety shower & eyewash station accessibility prep_area->check_safety don_ppe Put on all required PPE check_safety->don_ppe weigh_transfer Weigh & transfer solid compound don_ppe->weigh_transfer handle_solution Handle solutions with caution weigh_transfer->handle_solution decontaminate Decontaminate work surface & equipment handle_solution->decontaminate doff_ppe Remove PPE in correct order decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 2-(2-Furyl)azepane hydrochloride.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[13]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above and illustrated in the workflow diagram.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust or airborne particles.[13]

  • In Solution: When working with the compound in solution, handle it with the same level of caution, using sealed containers for transfers whenever possible.[13]

  • Post-Handling: After completing the work, thoroughly decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[12]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial. The following diagram outlines the initial steps to be taken.

Emergency First Aid Procedures cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up exposure Accidental Exposure Occurs skin_contact Skin Contact: Wash with soap & water exposure->skin_contact If on skin eye_contact Eye Contact: Rinse with water for 15 mins exposure->eye_contact If in eyes inhalation Inhalation: Move to fresh air exposure->inhalation If inhaled ingestion Ingestion: Rinse mouth, do NOT induce vomiting exposure->ingestion If swallowed seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency First Aid Procedures for Exposure.

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] If symptoms persist, seek medical attention.

  • If Swallowed: Rinse mouth with water.[4] Do NOT induce vomiting.[3] Call a poison center or doctor for treatment advice.

Disposal Plan

Proper disposal of 2-(2-Furyl)azepane hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste. Do not dispose of this chemical down the drain.[13]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be placed in a sealed, labeled container for hazardous waste disposal.

  • Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.[14] In some cases, disposal may involve incineration by a licensed waste disposal company.[14]

By adhering to these guidelines, researchers can handle 2-(2-Furyl)azepane hydrochloride with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Oriental Journal of Chemistry, Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Industrial Safety, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • ResearchGate, Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

  • SafetyCulture, Essential PPE for Protection Against Liquid Chemicals. [Link]

  • New Jersey Department of Health, Furan - Hazardous Substance Fact Sheet. [Link]

  • PubMed, Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]

  • Canada.ca, Furan Compounds Group. [Link]

  • United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • European Chemicals Agency (ECHA), amines, tallow alkyl. [Link]

  • National Toxicology Program, Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). [Link]

  • Cambridge University Press, Intake of heterocyclic aromatic amines from meat in the European Prospective Investigation into Cancer and Nutrition (EPIC)-Heidelberg cohort. [Link]

  • Kansas State University, Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.